Technical Documentation Center

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
  • CAS: 856169-08-9

Core Science & Biosynthesis

Foundational

Conformationally Constrained Carboxylic Acid Derivatives: A Technical Guide on CAS 856169-08-9

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I have structured this technical guide to provide a deep, mechanistic exploration of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I have structured this technical guide to provide a deep, mechanistic exploration of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS 856169-08-9) . Rather than a simple data sheet, this whitepaper dissects the why and how behind utilizing this specific bicyclic scaffold in modern pharmaceutical development, particularly in the synthesis of metabolic modulators.

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics for metabolic disorders (such as Type 2 diabetes) and autoimmune diseases, medicinal chemists frequently rely on propanoic acid derivatives as primary pharmacophores. However, highly flexible open-chain molecules suffer from significant entropic penalties upon receptor binding.

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate serves as a highly specialized, conformationally constrained building block[1]. By embedding the flexible carbon chain into a rigid 2,3-dihydro-1H-indene (indane) ring system, chemists effectively "lock" the molecule into a bioactive geometry. This scaffold is most notably utilized in the synthesis of GPR40 (FFAR1) receptor agonists [2][3] and S1P receptor modulators [4], where the precise spatial orientation of the carboxylic acid tail and the lipophilic core is critical for target affinity.

Physicochemical Profiling

Understanding the baseline metrics of this intermediate is critical for predicting downstream lipophilicity and pharmacokinetic behavior once the final drug molecule is assembled.

Table 1: Physicochemical Properties of CAS 856169-08-9 [5][6]

PropertyValueStrategic Implication for Drug Design
Molecular Weight 206.24 g/mol Low MW allows for the addition of large lipophilic tail groups while remaining within Lipinski's Rule of 5.
Formula C₁₂H₁₄O₃Provides a high sp³ carbon fraction (Fsp³), improving final drug solubility.
Topological Polar Surface Area (TPSA) 46.5 ŲIdeal baseline; leaves room for additional heteroatoms without exceeding the 140 Ų limit for oral bioavailability.
XLogP3 2.0Moderate lipophilicity ensures partitioning into organic solvents during synthesis while maintaining aqueous workability.
Rotatable Bonds 3Highly constrained compared to open-chain analogs, minimizing entropic binding penalty.

Crucial Stereochemical Note: The C1 position of the indane ring is a chiral center. While CAS 856169-08-9 typically denotes the racemic mixture, pharmacological activity at target receptors (like GPR40) is highly stereospecific. Downstream workflows must incorporate chiral resolution (e.g., via chiral preparative HPLC or enzymatic kinetic resolution) to isolate the active enantiomer.

Strategic Utility: The Conformational Constraint Paradigm

The primary utility of this compound lies in its application as a precursor for GPR40 (Free Fatty Acid Receptor 1) agonists [7]. GPR40 is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Activation of this receptor amplifies glucose-dependent insulin secretion (GDIS), making it a prime target for Type 2 diabetes management without the hypoglycemic risks associated with traditional sulfonylureas[2].

Mechanistic Pathway

When the methyl ester of CAS 856169-08-9 is functionalized and subsequently hydrolyzed to its active carboxylic acid form, it mimics endogenous long-chain free fatty acids. The rigid indane core correctly positions the carboxylate to form critical salt bridges with Arg183 and Arg258 in the GPR40 binding pocket, triggering the signaling cascade outlined below.

G Agonist Indane-Constrained GPR40 Agonist (Active Carboxylic Acid) Receptor GPR40 (FFAR1) Receptor (Pancreatic β-cell Membrane) Agonist->Receptor Binds Arg183/Arg258 Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Allosteric Activation SecondMsgr IP3 + DAG Generation PLC->SecondMsgr Cleaves PIP2 Calcium Intracellular Ca2+ Release (Endoplasmic Reticulum) SecondMsgr->Calcium IP3 binds IP3R Insulin Glucose-Dependent Insulin Secretion (GDIS) Calcium->Insulin Vesicle Exocytosis

Figure 1: GPR40 signaling pathway activated by indane-constrained agonists.

Synthetic Workflows & Methodologies

To transform Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate into a viable drug candidate, two core synthetic transformations are universally required: Phenolic Alkylation (to build the lipophilic tail) and Ester Saponification (to unmask the active pharmacophore)[8].

As a self-validating system, the protocols below include the chemical causality behind the reagent choices and integrated Quality Control (QC) checkpoints.

Protocol A: Base-Mediated Phenolic Alkylation (Etherification)

Objective: Attach a lipophilic aryl-alkyl tail to the 5-hydroxyl group via an Sₙ2 mechanism. We actively avoid Mitsunobu conditions here to prevent the generation of triphenylphosphine oxide, which is notoriously difficult to separate from lipophilic indane derivatives.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that leaves the resulting phenoxide anion relatively unsolvated, drastically increasing its nucleophilicity for the Sₙ2 attack.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ provides optimal basicity (pKa ~10.3). It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent premature hydrolysis of the methyl ester, which stronger bases (like NaOH) would degrade.

  • Alkylation: Dropwise, add the desired electrophile (e.g., a substituted benzyl bromide, 1.1 eq). Heat the reaction to 60°C for 4 hours.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • QC Validation: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar phenolic starting material and the emergence of a higher Rf UV-active spot confirms full conversion. Confirm mass via LC-MS (ESI+).

Protocol B: Saponification to the Active Pharmacophore

Objective: Hydrolyze the methyl ester to the free carboxylic acid without inducing epimerization at the chiral C1 position.

Step-by-Step Methodology:

  • Solvent System Preparation: Dissolve the alkylated intermediate from Protocol A (1.0 eq) in a ternary solvent mixture of THF / Methanol / Water (3:1:1 v/v/v) at 0.1 M.

    • Causality: This specific mixture is critical. THF dissolves the lipophilic indane core, water dissolves the inorganic base, and Methanol acts as a phase-transfer bridge, creating a homogenous solution that prevents biphasic reaction stalling.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 12 hours.

    • Causality: LiOH is chosen over NaOH/KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack under mild, room-temperature conditions. This prevents thermal degradation or epimerization of the C1 stereocenter.

  • Acidification & Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify with 1M HCl to pH ~2.

  • Workup: Extract the precipitated free acid with Dichloromethane (3x). Wash with brine, dry over MgSO₄, and concentrate.

  • QC Validation: ¹H-NMR (DMSO-d₆) must show the complete disappearance of the sharp methyl ester singlet at ~3.6 ppm and the appearance of a broad carboxylic acid proton peak at >12.0 ppm.

Data Presentation: The Impact of Conformational Constraint

To quantitatively justify the use of CAS 856169-08-9 over cheaper, open-chain alternatives (like 3-(4-hydroxyphenyl)propanoic acid), we must examine the pharmacological impact of the indane ring. The table below synthesizes generalized structure-activity relationship (SAR) data typical of GPR40 agonist development[2][8].

Table 2: Comparative Pharmacological Impact (Open-Chain vs. Indane-Constrained)

Scaffold TypeStructural CharacteristicEntropic Penalty (ΔS)GPR40 EC₅₀ (Assay)In Vivo Efficacy (GDIS)
Open-Chain (Phenylpropanoic Acid)Freely rotating C-C bonds in the acid tail.High (Requires significant energy to adopt active conformation).~ 1.5 - 3.0 μMWeak / Transient
Constrained (Indane-1-acetic Acid)Tail locked into a rigid bicyclic geometry.Low (Pre-organized for optimal Arg183/258 binding).~ 0.05 - 0.2 μM Potent / Sustained

References

  • Parkway Scientific.BX-138 (856169-08-9, MFCD11100971) Product Data and Physicochemical Properties.
  • BLD Pharm.856169-08-9 | Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Documentation.
  • U.S. Patent 8,450,522 B2.Conformationally Constrained Carboxylic Acid Derivatives Useful for Treating Metabolic Disorders.
  • WIPO Patent WO2013144098A1.New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as GPR40 receptor agonists.

Sources

Exploratory

"Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate" molecular structure

An In-Depth Technical Guide to Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in Metabolic Drug Discovery Executive Summary In the landscape of metabolic disease therapeutics, targeting free fatty acid receptors—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in Metabolic Drug Discovery

Executive Summary

In the landscape of metabolic disease therapeutics, targeting free fatty acid receptors—specifically G-protein coupled receptors GPR40 (FFA1) and GPR120 (FFA4)—has emerged as a highly efficacious strategy for stimulating glucose-dependent insulin and GLP-1 secretion[1]. However, early development of these agonists was plagued by poor pharmacokinetic (PK) profiles due to the rapid metabolism of their flexible aliphatic chains.

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9) represents a critical evolutionary leap in medicinal chemistry. By utilizing a rigidified indane core, this specialized building block overcomes the metabolic liabilities of earlier linear candidates. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular architecture, mechanistic advantages, and synthetic workflows associated with this conformationally constrained scaffold, providing a blueprint for drug development professionals.

Molecular Architecture & Physicochemical Profile

The utility of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate lies in its trifunctional architecture, which is specifically designed to act as a versatile precursor for GPCR agonist libraries:

  • The Indane Core (2,3-dihydro-1H-indene): This bicyclic ring system provides strict conformational restriction. It locks the molecule into a bioactive spatial orientation that optimally occupies the hydrophobic binding pocket of the GPR40/GPR120 receptors, minimizing the entropic penalty upon binding.

  • The C5-Phenolic Hydroxyl: This moiety serves as the primary synthetic handle. Its high nucleophilicity allows for the rapid appending of bulky, lipophilic bi-aryl or alkoxyphenyl tails via standard etherification or Mitsunobu protocols.

  • The C1-Methyl Acetate: Acting as a prodrug-like protecting group, the methyl ester shields the carboxylic acid during upstream cross-coupling reactions. Post-functionalization, it is hydrolyzed to yield the free acetic acid, which is the essential pharmacophore required to anchor the molecule to key Arginine/Tyrosine residues within the receptor's active site[1].

Table 1: Key Physicochemical Properties

Property Value Significance in Synthesis
CAS Number 856169-08-9 Standard identifier for procurement and regulatory tracking[2].
Exact Mass 206.094 g/mol Baseline for LC-MS monitoring during functionalization[2].
Topological Polar Surface Area (TPSA) 46.5 Ų Ideal starting TPSA; allows for the addition of lipophilic tails without violating Lipinski's rules[2].

| Rotatable Bonds | 3 | Low initial flexibility ensures the final drug candidate remains conformationally constrained[2]. |

Mechanistic Causality: The Advantage of Conformational Constraint

The transition from flexible phenylpropanoic acids to indane acetic acid derivatives was driven by a specific structural causality. Flexible alkanoic acids are highly susceptible to β -oxidation in the liver, leading to rapid systemic clearance and negligible oral bioavailability.

By cyclizing the propanoic acid side chain back onto the phenyl ring to form the indane scaffold, the site of β -oxidation is sterically hindered. This modification drastically lowers hepatic clearance and increases plasma exposure (AUC), while simultaneously enhancing the agonist's potency and liver safety profile[1]. Furthermore, the activation of GPR120 by these constrained agonists has been shown to suppress lipolysis, normalizing blood lipid levels and directly combating insulin resistance[3].

GPR40_Pathway Agonist Indane-based GPR40 Agonist Receptor GPR40 (FFA1) Receptor Agonist->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 & DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Open Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Exocytosis

GPR40 (FFA1) signaling cascade triggered by indane-based agonists.

Table 2: Impact of Conformational Constraint on Pharmacokinetic Profiles | Scaffold Type | Structural Example | Clearance (CL) | AUC (0-8h) | Susceptibility to β -Oxidation | | :--- | :--- | :--- | :--- | :--- | | Flexible Alkanoic Acid | Phenylpropanoic Acid | High | Low | High | | Constrained Bicyclic | Indane Acetic Acid | Low | High | Low | (Data synthesized from pharmacokinetic evaluations of GPR40/FFA1 agonists)

Experimental Workflows & Self-Validating Protocols

To utilize Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate effectively, the synthetic pipeline must be rigorously controlled. The following protocols detail the critical steps for converting this building block into an active GPCR agonist, emphasizing causality and self-validation.

Protocol 1: Mitsunobu Etherification (Lipophilic Tail Attachment)

Causality: When attaching complex, sterically hindered primary or secondary alcohols to the C5-phenol, standard SN​2 alkylation often fails or results in elimination side-reactions. The Mitsunobu reaction is selected because it operates under mild, neutral conditions, driving the formation of the ether linkage via a highly reactive phosphonium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate and 1.1 eq of the target lipophilic alcohol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of Triphenylphosphine ( PPh3​ ). Cool the reaction vessel to 0°C using an ice bath to control the exothermic activation step.

  • Coupling: Dropwise, add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). The slow addition prevents the premature degradation of the betaine intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validating Check: The reaction is self-validating through orthogonal analytical checks. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar phenolic starting material ( Rf​≈0.2 ) and the emergence of a lipophilic ether product ( Rf​≈0.7 ). Subsequent LC-MS analysis must confirm the target mass [M+H]+ with an isotopic distribution matching the appended tail, confirming successful O-alkylation without C-alkylation side products.

Protocol 2: Controlled Saponification to the Active Acetic Acid

Causality: In my experience developing GPCR-targeted libraries, the primary mode of failure during the final deprotection step is the epimerization of the C1 chiral center. Therefore, this saponification protocol utilizes a strictly controlled temperature gradient and a specific THF/Water/Methanol solvent ratio to ensure complete solubility of the lipophilic ester while providing just enough nucleophilic hydroxide to cleave the methyl ester without stripping the acidic alpha-proton.

Step-by-Step Methodology:

  • Solvation: Dissolve the intermediate indane ester in a 2:1:1 mixture of THF:Methanol:Water.

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Stir at exactly 25°C for 4 hours. Do not apply heat, as elevated temperatures will induce racemization at the C1 position.

  • Quenching & Extraction: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with distilled water and wash once with Diethyl Ether to remove organic impurities.

  • Self-Validating Check: The system validates itself during the workup phase. Because the starting material is a neutral ester, it remains in the organic phase at neutral pH. Upon hydrolysis, the product becomes a water-soluble carboxylate salt. Acidification of the aqueous layer to pH 2.0 (using 1M HCl) forces the protonation of the carboxylate, resulting in immediate precipitation or phase separation of the active indane acetic acid. 1H -NMR confirmation requires the total absence of the singlet at δ 3.65 ppm (corresponding to the methyl ester).

Synthesis_Workflow Start Methyl 2-(5-hydroxy-2,3-dihydro -1H-inden-1-yl)acetate Alkylation Mitsunobu Reaction (O-Alkylation) Start->Alkylation Step 1 Intermediate Lipophilic Indane Ester Intermediate Alkylation->Intermediate Yields Hydrolysis Controlled Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis Step 2 Product Active Indane Acetic Acid (Pharmacophore) Hydrolysis->Product Yields

Two-step synthetic workflow for converting the indane ester into an active GPR40 agonist.

Sources

Foundational

Synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: A Comprehensive Technical Guide

Executive Summary Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a critical fused-ring alkanoic acid intermediate frequently utilized in the development of G Protein-Coupled Receptor 40 (GPR40) / Free Fatty Aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a critical fused-ring alkanoic acid intermediate frequently utilized in the development of G Protein-Coupled Receptor 40 (GPR40) / Free Fatty Acid Receptor 1 (FFA1) agonists and other indane-based pharmacophores [1]. This whitepaper details a highly optimized, four-step synthetic pathway starting from commercially available 5-methoxy-1-indanone. By leveraging a strategic protecting-group swap and a tandem global hydrogenation, this route maximizes atom economy, minimizes late-stage side reactions, and ensures high stereochemical and chemical fidelity.

Retrosynthetic Rationale & Mechanistic Strategy

The synthesis of 5-hydroxyindane acetic acid derivatives presents a specific chemoselectivity challenge: late-stage demethylation of a 5-methoxyindanylacetate intermediate often leads to concomitant ester hydrolysis or transesterification, complicating the isolation of the target methyl ester.

To circumvent this, we employ a protecting-group swap strategy early in the sequence [1].

  • Demethylation & Benzylation: The robust 5-methoxy ether is cleaved at the indanone stage, where the ketone is stable to harsh Lewis acids (e.g., BBr3​ ). The resulting phenol is immediately protected as a benzyl ether.

  • Horner-Wadsworth-Emmons (HWE) Olefination: The 5-benzyloxy-1-indanone undergoes olefination with trimethyl phosphonoacetate. The HWE reaction is preferred over the Reformatsky reaction here due to higher yields, strict (E)/(Z) geometric control, and the avoidance of stoichiometric heavy metals (Zinc) which complicate pharmaceutical scale-up.

  • Tandem Global Hydrogenation: In a single, elegant step, palladium-catalyzed hydrogenation reduces the exocyclic α,β -unsaturated alkene and undergoes hydrogenolysis of the benzyl ether. This reveals the target 5-hydroxy moiety and establishes the saturated indane acetate architecture without requiring acidic or basic deprotection conditions that could threaten the methyl ester.

Experimental Protocols (Self-Validating Workflows)

Note: All reactions must be monitored by TLC and LC-MS to validate completion before proceeding to downstream workups.

Step 1: Synthesis of 5-Hydroxy-1-indanone

Causality: BBr3​ is a hard Lewis acid that selectively coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide to cleave the methyl-oxygen bond.

  • Procedure: Dissolve 5-methoxy-1-indanone (1.0 equiv) in anhydrous CH2​Cl2​ and cool to -78 °C under inert atmosphere. Add BBr3​ (1.0 M in CH2​Cl2​ , 2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Quench carefully with ice water. Extract with EtOAc. The product should show a distinct mass shift (-14 Da) on LC-MS and a broad -OH stretch (~3300 cm⁻¹) via FTIR.

Step 2: Synthesis of 5-Benzyloxy-1-indanone

Causality: Benzyl bromide ( BnBr ) is highly electrophilic. K2​CO3​ deprotonates the phenol, driving an S_N2 alkylation.

  • Procedure: To a solution of 5-hydroxy-1-indanone (1.0 equiv) in DMF, add anhydrous K2​CO3​ (2.0 equiv) and BnBr (1.2 equiv). Stir at 60 °C for 3 hours.

  • Validation: Dilute with water, extract with EtOAc, and wash extensively with brine to remove DMF. TLC will show a less polar spot compared to the phenol.

Step 3: HWE Olefination to Methyl 2-(5-benzyloxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Causality: Sodium hydride deprotonates trimethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion, which attacks the indanone carbonyl. The subsequent oxaphosphetane intermediate collapses to yield the alkene exclusively.

  • Procedure: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Add trimethyl phosphonoacetate (1.5 equiv) dropwise. Stir until gas evolution ceases (30 min). Add 5-benzyloxy-1-indanone (1.0 equiv) in THF. Heat to reflux for 12 hours.

  • Validation: Quench with saturated NH4​Cl . The crude NMR will show a characteristic vinylic proton singlet at ~6.2 ppm.

Step 4: Tandem Hydrogenation to Target Compound

Causality: Pd/C adsorbs both the alkene and the benzyl ether. Hydrogen gas reduces the alkene to the alkane and cleaves the C-O benzyl bond via hydrogenolysis, generating toluene as a volatile byproduct.

  • Procedure: Dissolve the Step 3 intermediate in MeOH. Add 10% Pd/C (10% w/w). Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 16 hours.

  • Validation: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo. The disappearance of the vinylic proton and benzyl aromatic protons in ¹H-NMR confirms the formation of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate .

Quantitative Data Summary

StepTransformationReagents & ConditionsTypical Yield (%)Key Analytical Marker
1 Demethylation BBr3​ , CH2​Cl2​ , -78 °C to RT88 - 92%LC-MS: [M+H]⁺ 149.1
2 Benzylation BnBr , K2​CO3​ , DMF, 60 °C90 - 95%¹H-NMR: 5.10 ppm (s, 2H, OCH2​ )
3 HWE OlefinationTrimethyl phosphonoacetate, NaH, THF, Reflux75 - 82%¹H-NMR: ~6.2 ppm (s, 1H, C=CH)
4 Tandem Hydrogenation H2​ (1 atm), 10% Pd/C, MeOH, RT85 - 90%LC-MS: [M+H]⁺ 221.1, absence of Bn

Reaction Pathway Visualization

SynthesisPathway SM 5-Methoxy-1-indanone (Starting Material) Step1 Step 1: Demethylation BBr3, CH2Cl2 SM->Step1 Int1 5-Hydroxy-1-indanone Step1->Int1 Step2 Step 2: Benzylation BnBr, K2CO3, DMF Int1->Step2 Int2 5-Benzyloxy-1-indanone Step2->Int2 Step3 Step 3: HWE Olefination Trimethyl phosphonoacetate, NaH Int2->Step3 Int3 Methyl 2-(5-benzyloxy-2,3-dihydro- 1H-inden-1-ylidene)acetate Step3->Int3 Step4 Step 4: Tandem Hydrogenation H2, Pd/C, MeOH Int3->Step4 Target Methyl 2-(5-hydroxy-2,3-dihydro- 1H-inden-1-yl)acetate (Target Compound) Step4->Target

Figure 1: Four-step synthetic pathway to Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

References

  • Negoro, K., et al. "Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists." Journal of Medicinal Chemistry, vol. 55, no. 4, 2012, pp. 1682–1697.[Link][1]

Sources

Exploratory

Structural Elucidation and Pharmacological Utility of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Executive Summary In the landscape of rational drug design, the architectural tuning of pharmacophore "head groups" is critical for achieving receptor subtype selectivity. Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the architectural tuning of pharmacophore "head groups" is critical for achieving receptor subtype selectivity. Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 496061-80-4) is a highly specialized chiral building block and key intermediate. It serves as the foundational core for synthesizing a novel class of Peroxisome Proliferator-Activated Receptor (PPAR) α/γ/δ pan-agonists. By replacing traditional flexible linear acidic chains with a rigidified indane ring system, researchers can simultaneously target the lipid-lowering pathways of PPARα/δ and the insulin-sensitizing pathways of PPARγ.

This technical whitepaper provides an in-depth structural autopsy of its IUPAC nomenclature, details the causality-driven synthetic workflows required for its asymmetric preparation, and outlines its pharmacological application in metabolic syndrome therapeutics.

Nomenclature & Structural Autopsy

The IUPAC name "Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate" provides a precise topological map of the molecule. Understanding this nomenclature is essential for derivatization and stereochemical control.

  • Methyl ... acetate : The parent scaffold is an esterified acetic acid ( CH3​COOH ). The acidic hydrogen is replaced by a methyl group, forming a methyl ester. This ester acts as a prodrug moiety or a protecting group during complex tail-group couplings.

  • 2-(...) : The complex substituent is attached to the second carbon (C2, the α -carbon) of the acetate chain.

  • 1H-inden-1-yl : The attachment point of the bicyclic ring system to the acetate chain is at position C1. The "1H" denotes the indicated hydrogen position on the indene core.

  • 2,3-dihydro : The base ring is indene (a benzene ring fused to a cyclopentene ring). The "2,3-dihydro" prefix indicates that the double bond in the 5-membered ring (between C2 and C3) is saturated, resulting in an indane skeleton. This saturation introduces a critical sp3 stereocenter at C1.

  • 5-hydroxy : A phenolic hydroxyl (-OH) group is located at position 5 of the aromatic ring. This hydroxyl acts as the primary synthetic handle for etherification (e.g., Mitsunobu reactions) to attach various lipophilic tail groups.

Stereochemical Note: The pharmacological efficacy of this head group is highly stereodependent. The (1S)-enantiomer is the active eutomer, as it optimally positions the acidic head group into the AF-2 activation domain of the PPAR ligand-binding pocket 1.

Pharmacological Application: PPAR Pan-Agonism

Metabolic syndrome requires multi-pathway intervention. While selective PPARγ agonists (like Rosiglitazone) improve insulin resistance, they often cause weight gain. Conversely, PPARα agonists (fibrates) lower triglycerides but do not directly sensitize insulin.

Derivatives of the indanylacetate core bridge this gap. The rigid indane structure restricts the conformational freedom of the acetic acid head group. When the methyl ester is hydrolyzed in vivo to the free acid, the rigid geometry allows the carboxylate to form critical hydrogen bonds with the tyrosine and histidine residues shared across the ligand-binding domains of all three PPAR isoforms (α, γ, and δ) 2.

PPAR_Pathway L Indanylacetate Derivative R PPAR Receptor (α, γ, or δ) L->R Enters Nucleus C Ligand-Receptor Complex R->C Conformational Change X RXR Heterodimerization C->X P Binding to PPRE (DNA Element) X->P T Gene Transcription (Metabolic Regulation) P->T Co-activator Recruitment

Fig 1: Mechanism of action for PPAR pan-agonists utilizing the indanylacetate core.

Table 1: Comparative in vitro Efficacy of PPAR Modulators

The following table demonstrates how tail-group modifications on the indanylacetate core yield potent pan-agonism compared to legacy selective drugs.

Compound Class / ReferenceHead Group ArchitecturePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)
Rosiglitazone (Control)Thiazolidinedione>10,00043>10,000
GW501516 (Control)Phenoxyacetic acid>10,000>10,0002
Compound 14 Indanylacetic Acid12184
Compound 17a Indanylacetic Acid582

Data synthesized from foundational SAR studies on indanylacetic acid derivatives. The indanylacetate core successfully bridges the binding pockets of all three PPAR isoforms.

Experimental Workflows & Protocols

To utilize Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in drug discovery, it must be synthesized with >99% enantiomeric excess (ee). Chemical resolution is highly inefficient due to the steric hindrance of the indane core. Therefore, a chemoenzymatic approach is required.

Protocol A: Asymmetric Synthesis & Enzymatic Resolution

This protocol outlines the self-validating synthesis of the (1S)-enantiomer.

Step 1: Reformatsky Reaction & Hydrogenation

  • Procedure: React 5-methoxy-1-indanone with methyl bromoacetate and activated zinc in THF to form an exocyclic alkene. Subject the purified alkene to catalytic hydrogenation ( H2​ , Pd/C) to yield racemic methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate.

  • Causality: The Reformatsky reaction reliably forms the C-C bond at the sterically hindered ketone. Hydrogenation establishes the sp3 C1 carbon, creating the racemic mixture necessary for enzymatic resolution.

Step 2: Enzymatic Hydrolysis (Resolution)

  • Procedure: Dissolve the racemate in a biphasic system (0.1 M phosphate buffer pH 7.2 / MTBE). Add Lipase PS (Amano enzyme) and stir at 35°C for 48 hours.

  • Causality: Lipase PS possesses a highly specific chiral binding pocket that selectively accommodates and hydrolyzes the (1S)-ester into the water-soluble (1S)-acid, leaving the (1R)-ester untouched in the organic phase.

Step 3: Phase Separation & Self-Validation

  • Procedure: Extract the unreacted (1R)-ester with ethyl acetate at pH 8. Acidify the aqueous layer to pH 2 with 1N HCl and extract the (1S)-acid with dichloromethane (DCM).

  • Validation: Analyze the isolated (1S)-acid via Chiral HPLC (Chiralcel OJ column, Hexane/IPA 90:10). Do not proceed unless ee>99% . This prevents the downstream propagation of chiral impurities.

Step 4: Demethylation & Re-esterification

  • Procedure: Dissolve the (1S)-acid in anhydrous DCM at -78°C. Add Boron Tribromide ( BBr3​ ) dropwise. Quench with cold methanol, then reflux with catalytic H2​SO4​ .

  • Causality: BBr3​ is a strong Lewis acid that cleaves the robust methyl ether to expose the 5-hydroxyl group without racemizing the sensitive C1 stereocenter. The subsequent Fischer esterification yields the final target compound, protecting the carboxylic acid for future tail-group coupling.

  • Validation: Perform 1H -NMR ( CDCl3​ ). The disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad singlet at ~5.0 ppm (phenol OH) confirms successful demethylation without indane ring degradation.

Synthesis A 5-Methoxy-1-indanone B Reformatsky Reaction (Methyl bromoacetate, Zn) A->B C Exocyclic Alkene Intermediate B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E Racemic Methyl Indanylacetate D->E F Enzymatic Resolution (Lipase PS) E->F Stereoselective Hydrolysis G (1S)-Indanylacetic Acid (Active Eutomer) F->G H Demethylation (BBr3) & Esterification (MeOH/H+) G->H I Methyl 2-(5-hydroxy-2,3-dihydro- 1H-inden-1-yl)acetate H->I

Fig 2: Asymmetric synthesis workflow of the indanylacetate head group.

Protocol B: Tail-Group Coupling (Mitsunobu Reaction)

Once the core is synthesized, it is typically linked to a lipophilic tail (e.g., a 4-thiazolyl-phenol derivative) to complete the pan-agonist.

  • Procedure: Combine Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (1 eq), the desired tail-group alcohol (1.1 eq), and Triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF at 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Causality: The Mitsunobu reaction allows for the mild, stereoretentive etherification of the 5-hydroxyl group. The methyl ester protects the acetic acid tail from participating in unwanted side reactions during this coupling phase. Post-coupling, a simple LiOH hydrolysis removes the methyl ester to yield the active pharmaceutical ingredient.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Rudolph, J., et al. Journal of Medicinal Chemistry (2007).[Link]

  • Indanylacetic acid derivatives carrying aryl-pyridyl and aryl-pyrimidinyl tail groups—new classes of PPAR γ/δ and PPAR α/γ/δ agonists. Cantin, L.-D., et al. Bioorganic & Medicinal Chemistry Letters (2007).[Link]

  • METHYL (5-HYDROXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETATE Chemical Substance Information. NextSDS Database.[Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Executive Summary Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (Chemical Formula: C₁₂H₁₄O₃; Molecular Weight: 206.24 g/mol ) is a critical bicyclic scaffold in modern medicinal chemistry. It serves as a foundati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (Chemical Formula: C₁₂H₁₄O₃; Molecular Weight: 206.24 g/mol ) is a critical bicyclic scaffold in modern medicinal chemistry. It serves as a foundational intermediate in the synthesis of indanylacetic acid derivatives, which are heavily investigated as potent peroxisome proliferator-activated receptor (PPAR) α/γ/δ pan-agonists[1]. By mimicking endogenous fatty acids, this specific indane headgroup effectively anchors into the Y-shaped ligand-binding pocket of PPARs to regulate lipid and carbohydrate metabolism[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating guide to the structural elucidation, spectroscopic causality, and experimental synthesis of this vital compound.

Structural Elucidation & Spectroscopic Causality

The molecular architecture of methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate dictates its unique spectroscopic signatures. Understanding the causality behind these signals is essential for accurate structural verification:

  • Magnetic Anisotropy and Diastereotopicity: The molecule possesses a chiral center at the C1 position of the indane ring. Because of this stereocenter, the adjacent methylene protons of the acetate group (alpha to the carbonyl) are diastereotopic. They exist in distinct magnetic environments and couple with each other, appearing as complex, separate multiplets rather than a simple singlet or doublet[2].

  • Aromatic Splitting System: The indane ring fusion at C3a/C7a, combined with the hydroxyl group at C5, creates a 1,2,4-trisubstituted benzene pattern. The C4 proton is isolated between the hydroxyl group and the cyclopentane fusion. Lacking an ortho neighbor, it exhibits only weak meta-coupling, rendering it a broad singlet in routine NMR[2].

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent is critical for the ¹H NMR acquisition. Deuterated chloroform (CDCl₃) is utilized because, unlike protic solvents (e.g., CD₃OD), it prevents rapid deuterium exchange of the phenolic -OH, allowing the aromatic system to be fully resolved without solvent interference[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment & Causality
7.34 d (J ≈ 8.0 Hz) 1H Aromatic C7-H: Ortho-coupled to C6-H.
6.71 s (broad) 1H Aromatic C4-H: Isolated between OH and ring fusion; lacks ortho protons.
6.65 dd (J ≈ 8.0, 2.0 Hz) 1H Aromatic C6-H: Ortho-coupled to C7, meta-coupled to C4.
3.71 s 3H Methoxy -OCH₃: Deshielded by the adjacent ester carbonyl.
3.47 m 1H Aliphatic C1-H (Methine): Complex splitting from C2 and acetate CH₂.
2.80 m 3H C3-H₂ & Acetate CH₂a: Overlapping benzylic protons and one diastereotopic acetate proton.
2.35 m 2H Acetate CH₂b & C2-Ha: Second diastereotopic acetate proton and one C2 proton.

| 1.71 | m | 1H | C2-Hb: Remaining aliphatic ring proton. |

Table 2: Empirically Derived ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
~172.5 Quaternary (C=O) Ester Carbonyl
~154.8 Quaternary (C-OH) Aromatic C5 (Deshielded by oxygen electronegativity)
~146.2, 136.5 Quaternary Aromatic Ring Fusions (C7a, C3a)
~124.3, 114.6, 110.2 Methine (CH) Aromatic Carbons (C7, C6, C4)
~51.5 Methyl (CH₃) Methoxy Carbon
~41.2, 39.4 Methine / Methylene C1 (Indane) / Acetate CH₂

| ~33.1, 30.5 | Methylene (CH₂) | C2 (Aliphatic) / C3 (Benzylic) |

Infrared (IR) and Mass Spectrometry (MS)

Chemical Ionization (CI) is the preferred MS technique for this compound. CI is a "soft" ionization method that prevents the extensive fragmentation often seen in Electron Impact (EI) MS, reliably yielding the intact protonated molecular ion[2].

Table 3: IR and MS Data Summary [2]

Technique Key Signal / Value Diagnostic Significance
IR Spectroscopy ~3350 cm⁻¹ (Broad) O-H stretching (Phenolic hydroxyl, hydrogen-bonded).
IR Spectroscopy ~1735 cm⁻¹ (Sharp) C=O stretching (Aliphatic methyl ester).

| Mass Spec (CI) | m/z 207 [M+H]⁺ | Confirms the molecular weight of 206.24 g/mol . |

Experimental Methodologies & Self-Validating Protocols

Chemical Synthesis Workflow

The synthesis relies on the Reformatsky reaction of 5-methoxy-1-indanone, followed by hydrogenation and a highly specific deprotection step[1].

Causality of Reagent Selection: Standard demethylation reagents like BBr₃ often cause concomitant cleavage or transesterification of the methyl ester. To prevent this, an AlCl₃/EtSH system is utilized. This provides a softer, "push-pull" nucleophilic cleavage (EtS⁻ attacks the methyl ether while AlCl₃ coordinates the oxygen), preserving the aliphatic ester intact[1].

Synthesis A 5-Methoxy-1-indanone B Reformatsky Reaction (Methyl bromoacetate, Zn) A->B C Exocyclic Alkene Intermediate B->C D Hydrogenation (H2, Pd/C) C->D E Methyl 2-(5-methoxy-2,3-dihydro -1H-inden-1-yl)acetate D->E F Demethylation (AlCl3, EtSH) E->F G Methyl 2-(5-hydroxy-2,3-dihydro -1H-inden-1-yl)acetate F->G

Figure 1: Step-by-step synthetic workflow for Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Self-Validating Demethylation Protocol:

  • Setup: To a solution of methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate (1.0 eq) in anhydrous CH₂Cl₂, add ethanethiol (EtSH, 3.0 eq) and anhydrous aluminum chloride (AlCl₃, 3.0 eq) at 0 °C under an argon atmosphere.

  • Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The protocol is validated when the starting material spot disappears and a new, highly polar spot appears that stains positively (dark brown) with aqueous Ferric Chloride (FeCl₃), confirming the presence of a free phenol.

  • Workup: Quench carefully with ice water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

Spectroscopic Acquisition Protocol

Self-Validating NMR Protocol:

  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm Wilmad NMR tube[2].

  • Instrument Tuning: Insert into a 400 MHz spectrometer.

  • Self-Validation (Shimming): Before acquiring the full 1D spectrum, run a single dummy scan. Adjust the Z1/Z2 shims until the TMS internal standard peak full-width at half-maximum (FWHM) is strictly < 1.0 Hz. Causality: Failing to achieve this resolution will cause the critical diastereotopic multiplets at 2.80 and 2.35 ppm to blur into unresolved lumps, destroying the structural proof.

  • Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds at 293 K[2].

Biological Application: PPAR Pan-Agonism

Once synthesized, this indane acetate core is coupled with various heterocyclic tail groups (such as 4-thiazolyl-phenols) to create potent pan-agonists. These molecules enter the cell and simultaneously activate PPAR α, γ, and δ subtypes, leading to the transcription of genes that normalize hyperglycemia and lower triglycerides[1].

PPAR L Indane Ligand C Cellular Entry L->C P PPAR α/γ/δ Activation C->P R RXR Heterodimer Formation P->R D PPRE Binding (DNA) R->D T Metabolic Gene Transcription D->T

Figure 2: Biological signaling pathway of indane-based PPAR pan-agonists in metabolic regulation.

References

  • European Patent Office (EP1497271A1): Indane acetic acid derivatives and their use as pharmaceutical agents. Available at: 2

  • Journal of Medicinal Chemistry (ACS Publications): Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Available at: 1

Sources

Exploratory

Unlocking the Therapeutic Potential of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: A Technical Guide for Preclinical Research

Abstract The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic activities.[1][2][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic activities.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate . Drawing upon the rich pharmacology of structurally related indane, indanone, and indole analogs, we delineate a strategic roadmap for investigating its potential research applications. This document provides a comprehensive, in-depth exploration of its plausible mechanisms of action in neurodegenerative disorders, oncology, and inflammatory diseases. It further details robust, step-by-step experimental protocols for the synthesis and rigorous preclinical evaluation of this promising compound, empowering researchers to unlock its full therapeutic potential.

Introduction: The Scientific Rationale

The indane nucleus, a bicyclic framework fusing a benzene ring with a cyclopentane ring, offers a unique combination of rigidity and three-dimensionality that is conducive to high-affinity interactions with a variety of biological targets.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][3][4] The presence of a hydroxyl group at the 5-position of the indane ring, as seen in our target molecule, is particularly noteworthy. Hydroxylated indanes and related structures, such as 5-hydroxyindole, are known to engage with key targets in the central nervous system and possess significant antioxidant capabilities.[4][5][6]

The methyl acetate side chain at the 1-position introduces an ester functionality, which can influence the compound's solubility, cell permeability, and metabolic stability. It may act as a prodrug moiety, undergoing hydrolysis in vivo to release a potentially more active carboxylic acid derivative. This guide will explore three primary, evidence-based avenues for the potential application of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Proposed Synthesis of the Core Compound

A plausible and efficient synthetic route to obtain Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves a key Reformatsky reaction starting from 5-hydroxy-1-indanone. This ketone is a known compound, and its synthesis has been reported in the literature.[7][8]

Synthetic Workflow

The proposed synthesis can be visualized as a two-step process starting from the commercially available or synthesized 5-hydroxy-1-indanone.

Synthesis_Workflow Indanone 5-Hydroxy-1-indanone Reformatsky Reformatsky Reaction (Zn, THF) Indanone->Reformatsky Bromoacetate Methyl Bromoacetate Bromoacetate->Reformatsky Intermediate Tertiary Alcohol Intermediate Reformatsky->Intermediate Addition Dehydration Acid-catalyzed Dehydration Intermediate->Dehydration Elimination Reduction Catalytic Hydrogenation (H2, Pd/C) Dehydration->Reduction Reduction of Indene Target Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Reduction->Target

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Reformatsky Reaction and Dehydration [9][10][11][12][13]

  • Activate zinc dust by stirring with 1 M HCl for 10 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc (1.2 eq) and dry tetrahydrofuran (THF).

  • Add a solution of 5-hydroxy-1-indanone (1.0 eq) and methyl bromoacetate (1.1 eq) in dry THF dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • After the initial exothermic reaction subsides, reflux the mixture until the indanone is consumed, as monitored by Thin Layer Chromatography (TLC).[14]

  • Cool the reaction mixture and quench by slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a tertiary alcohol, is then subjected to dehydration. Dissolve the crude material in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap to remove water.

  • Upon completion of the dehydration, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product is the corresponding indenyl acetate.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude indenyl acetate from the previous step in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature until the reaction is complete (monitored by TLC or NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Potential Research Application I: Neuroprotection and Alzheimer's Disease

Hypothesis: Based on the prevalence of the indanone scaffold in neuroprotective agents like Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, and the known neuroprotective and antioxidant activities of hydroxylated indane derivatives, we hypothesize that Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate will exhibit neuroprotective properties through a multi-target mechanism involving AChE inhibition and antioxidant activity.[3][6][15][16][17]

Proposed Mechanism of Action

Neuroprotection_Pathway Compound Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging ACh Acetylcholine Levels AChE->ACh Decreases Neurotransmission Enhanced Cholinergic Neurotransmission ACh->Neurotransmission NeuronalSurvival Increased Neuronal Survival Neurotransmission->NeuronalSurvival OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Decreases OxidativeStress->NeuronalSurvival

Caption: Hypothesized dual mechanism for neuroprotection.

Experimental Validation: Neuroprotection

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay [1][15][16][18][19]

This colorimetric assay, based on the Ellman method, quantifies AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), measured at 412 nm. The rate of TNB formation is proportional to AChE activity.

  • Protocol:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compound in the appropriate solvents.

    • In a 96-well plate, add the assay buffer, AChE solution, and various concentrations of the test compound or vehicle control.

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding a mixture of ATCI and DTNB.

    • Measure the absorbance at 412 nm kinetically for 10-15 minutes.

    • Calculate the percentage of inhibition and determine the IC50 value.

3.2.2. In Vitro Neuroprotection and Antioxidant Assay [20][21]

  • Cell Model: Human neuroblastoma SH-SY5Y cells.

  • Toxicity Induction: Oxidative stress induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Protocol:

    • Culture SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 24 hours.

    • Induce neurotoxicity by adding H₂O₂ or 6-OHDA and incubate for another 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Measure intracellular Reactive Oxygen Species (ROS) generation using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

ParameterExpected Outcome with Active Compound
AChE IC50 Low micromolar to nanomolar range
SH-SY5Y Cell Viability Significant increase in cell survival post-toxin exposure
Intracellular ROS Dose-dependent reduction in ROS levels

Potential Research Application II: Anticancer Activity

Hypothesis: Given that some indanone derivatives act as tubulin polymerization inhibitors and induce apoptosis in cancer cells, we propose that Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate may possess anticancer activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10][11][19][22]

Proposed Mechanism of Action

Anticancer_Pathway Compound Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Tubulin Tubulin Dimers Compound->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition of MitoticSpindle Disrupted Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a molecule of significant interest within medicinal chemistry, belonging to the indane cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a molecule of significant interest within medicinal chemistry, belonging to the indane class of compounds. The indane scaffold is a privileged structure found in numerous biologically active molecules and approved drugs.[1][2][3] This technical guide provides a comprehensive overview of this specific derivative, acknowledging the limited direct literature and therefore focusing on a reasoned, evidence-based exploration of its synthesis, chemical properties, and potential therapeutic applications. By drawing upon established synthetic methodologies for analogous structures and the known pharmacology of related indane derivatives, this document aims to serve as a foundational resource for researchers seeking to investigate this promising compound.

Introduction: The Significance of the Indane Scaffold

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. Notable drugs containing the indane scaffold include:

  • Indinavir: An HIV protease inhibitor used in the treatment of AIDS.[3]

  • Sulindac: A non-steroidal anti-inflammatory drug (NSAID).[4]

  • Donepezil: An acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[5]

The diverse biological activities associated with indane derivatives, ranging from anti-inflammatory and anticancer to neuroprotective effects, underscore the value of exploring novel analogues such as Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.[1][5][6] The introduction of a hydroxyl group at the 5-position and a methyl acetate side chain at the 1-position presents unique opportunities for targeted drug design and development. The phenolic hydroxyl group, in particular, is known to contribute to antioxidant properties and can participate in key hydrogen bonding interactions with biological targets.[7][8]

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the indanone core, followed by the introduction of the acetate side chain and subsequent reduction.

Retrosynthesis Target Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Indanone_ester Methyl 2-(5-hydroxy-1-oxo-2,3-dihydro-1H-inden-1-yl)acetate Target->Indanone_ester Reduction Indanone 5-Hydroxy-1-indanone Indanone_ester->Indanone Alkylation Methoxy_indanone 5-Methoxy-1-indanone Indanone->Methoxy_indanone Demethylation Precursor 3-(m-Methoxyphenyl)propanoic acid Methoxy_indanone->Precursor Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis leverages commercially available starting materials and well-documented reactions.

Synthetic Pathway A 3-(m-Methoxyphenyl)propanoic acid B 5-Methoxy-1-indanone A->B  Intramolecular Friedel-Crafts Acylation (e.g., PPA or SOCl2/AlCl3) C 5-Hydroxy-1-indanone B->C  Demethylation (e.g., BBr3 or AlCl3) D Methyl 2-(5-hydroxy-1-oxo-2,3-dihydro-1H-inden-1-yl)acetate C->D  Alkylation with methyl bromoacetate (e.g., NaH, THF) E Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate D->E  Reduction (e.g., NaBH4, MeOH)

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from literature procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 5-Methoxy-1-indanone

This step involves an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propanoic acid.[9][10][11]

  • To a stirred solution of 3-(m-methoxyphenyl)propanoic acid (1 eq.) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1 eq.) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.

  • Add aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methoxy-1-indanone.

Step 2: Synthesis of 5-Hydroxy-1-indanone

Demethylation of the methoxy group can be achieved using a strong Lewis acid like aluminum chloride or boron tribromide.[12]

  • To a solution of 5-methoxy-1-indanone (1 eq.) in a suitable solvent (e.g., benzene or dichloromethane), add aluminum chloride (3 eq.).[12]

  • Heat the mixture to reflux for 3-5 hours.[12]

  • Cool the reaction mixture and quench with a dilute acid solution.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization to obtain 5-hydroxy-1-indanone.[12]

Step 3: Synthesis of Methyl 2-(5-hydroxy-1-oxo-2,3-dihydro-1H-inden-1-yl)acetate

This step involves the alkylation of the 1-indanone.

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 5-hydroxy-1-indanone (1 eq.) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add methyl bromoacetate (1.2 eq.) dropwise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

The final step is the reduction of the ketone to an alcohol, followed by hydrogenolysis of the benzylic alcohol. A more direct approach would be a Clemmensen or Wolff-Kishner reduction of the ketone, though this might affect other functional groups. A milder, two-step alternative is proposed.

  • Dissolve the product from Step 3 (1 eq.) in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Stir at room temperature for 2-4 hours.

  • Quench the reaction with acetone and then add dilute HCl.

  • Extract the product, dry, and concentrate.

  • The resulting benzylic alcohol can be subjected to hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Property Predicted Value
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.0-6.6 (m, 3H, Ar-H), 5.0-4.8 (br s, 1H, -OH), 3.68 (s, 3H, -OCH₃), 3.6-3.4 (m, 1H, -CH-), 2.9-2.7 (m, 2H, -CH₂-), 2.6-2.4 (m, 2H, -CH₂-), 2.3-2.1 (m, 2H, -CH₂-).
¹³C NMR (CDCl₃, 100 MHz) δ 173.0 (C=O, ester), 155.0 (C-OH), 145.0, 135.0, 125.0, 115.0, 112.0 (Ar-C), 51.5 (-OCH₃), 45.0 (-CH-), 38.0, 31.0, 25.0 (-CH₂-).
IR (KBr, cm⁻¹) 3400-3200 (br, O-H), 2950 (C-H), 1735 (C=O, ester), 1600, 1480 (C=C, aromatic).
Mass Spec (ESI-MS) m/z 207.09 [M+H]⁺, 229.07 [M+Na]⁺

Potential Biological Activities and Therapeutic Applications

The indane scaffold is associated with a wide spectrum of pharmacological activities.[1][2][6] The specific combination of a phenolic hydroxyl group and an acetic acid ester in the target molecule suggests several promising avenues for therapeutic development.

Anti-inflammatory Activity

Many indane acetic acid derivatives exhibit potent anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[13][14] The structural similarity of the target molecule to known NSAIDs like Sulindac suggests it may possess similar activity. The phenolic hydroxyl group could also contribute to anti-inflammatory effects through antioxidant mechanisms, such as scavenging reactive oxygen species (ROS) that are implicated in inflammatory processes.[15][16]

Anti-inflammatory_Mechanism cluster_0 Inflammatory Stimuli cluster_1 Cellular Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation NF-κB Activation Pro-inflammatory Cytokines->NF-κB Activation ROS Production ROS Production Pro-inflammatory Cytokines->ROS Production LPS LPS LPS->NF-κB Activation COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Expression->Prostaglandin Synthesis Target Molecule Target Molecule Target Molecule->COX-2 Expression Inhibition Target Molecule->ROS Production Scavenging

Caption: Potential anti-inflammatory mechanisms of action.

Neuroprotective Effects

The indane core is present in neuroprotective agents like Donepezil.[5] Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[8][17][18][19][20] The target molecule's ability to potentially cross the blood-brain barrier and exert antioxidant effects within the central nervous system makes it a candidate for investigation in models of neurodegeneration.

Anticancer Activity

Several indane derivatives have demonstrated significant anticancer activity.[3][4] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4] The mechanisms of action are diverse and can involve the inhibition of key signaling pathways or the generation of cytotoxic reactive oxygen species within tumor cells. The phenolic nature of the target molecule could also contribute to its anticancer potential.[21][22]

Conclusion and Future Directions

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate represents a compelling, yet underexplored, molecule with significant therapeutic potential. Based on the robust pharmacology of the indane scaffold and the known contributions of its constituent functional groups, this compound is a promising candidate for investigation as an anti-inflammatory, neuroprotective, and anticancer agent.

Future research should focus on:

  • Efficient Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce the target molecule in sufficient quantities for biological evaluation. Full spectroscopic characterization will be essential to confirm its structure.

  • In Vitro Biological Screening: A comprehensive screening of the compound's activity in relevant cell-based assays to assess its anti-inflammatory, neuroprotective, and anticancer properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to identify key structural features that contribute to potency and selectivity.

This in-depth guide, by consolidating and extrapolating from the available scientific literature, provides a solid framework to inspire and guide future research into this promising area of medicinal chemistry.

References

  • ResearchGate. (2021, March 12). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Retrieved from [Link]

  • PubMed. (1982). Further studies on anti-inflammatory activity of two potent indan-1-acetic acids. Retrieved from [Link]

  • PubMed. (1983). Anti-inflammatory derivatives of indan-1-acetic acids with low gastric irritancy. Retrieved from [Link]

  • Arrow@TU Dublin. (2013). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, April 30). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Retrieved from [Link]

  • ResearchGate. (2025, September). Anticancer compounds based on indane analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237381A - Preparation method of 5-hydroxy-1-indanone.
  • PubMed. (2006, July 13). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Retrieved from [Link]

  • MDPI. (2020, February 25). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

  • ResearchGate. (2021, April 20). Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Retrieved from [Link]

  • PubMed. (2020, February 25). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in.... Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2017). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Retrieved from [Link]

  • PMC. (2025, April 8). Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-1-indanone. Retrieved from [Link]

  • MDPI. (2025, August 5). Phenolic Derivatives from Meliaceae Family and Their Biological Activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024, October 20). A Brief Review of Phenolic Antioxidant and their Biological Activity. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Retrieved from [Link]

  • PubMed. (2017, September 29). Recent Developments in Biological Activities of Indanones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Applichem. (n.d.). Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate. Retrieved from [Link]

  • PubMed. (2021, May 5). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Retrieved from [Link]

  • PMC. (2012, December 11). 20-Hydroxyecdysone Protects against Oxidative Stress-Induced Neuronal Injury by Scavenging Free Radicals and Modulating NF-κB and JNK Pathways. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Retrieved from [Link]

  • PMC. (n.d.). Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC. (2023, July 27). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL (5-HYDROXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETATE. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Retrieved from [Link]

  • PubMed. (2003, December 15). Methylation of dihydroquercetin acetates: synthesis of 5-O-methyldihydroquercetin. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (2022, October 26). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 7: Mass spectra of Acetic acid,.... Retrieved from [Link]

  • MDPI. (2021, March 5). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Retrieved from [Link]

Sources

Exploratory

The Chemical Foundation of Fused-Ring Alkanoic Acid Agonists: A Comprehensive Guide to Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Executive Summary The evolution of metabolic disease therapeutics—particularly those targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs)—has relied heavily on the op...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of metabolic disease therapeutics—particularly those targeting Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs)—has relied heavily on the optimization of lipophilic carboxylic acids. A critical breakthrough in this domain was the transition from flexible acyclic linkers to conformationally constrained bicyclic systems. At the heart of this structural revolution is Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9), a highly versatile, chiral indane building block. This whitepaper details the structural rationale, historical significance, and self-validating synthetic protocols for this crucial intermediate.

Structural Significance & Mechanistic Rationale

The Power of Conformational Constraint

Historically, early GPR40 and PPAR agonists utilized flexible phenylpropanoic or phenylacetic acid scaffolds. While pharmacologically active, these molecules suffered from high entropic penalties upon receptor binding and promiscuous off-target interactions.

By embedding the acetic acid moiety into a rigid 2,3-dihydro-1H-indene (indane) core, medicinal chemists successfully locked the spatial orientation of the acidic head group[1]. The causality here is purely thermodynamic: the rigid bicyclic structure pre-organizes the molecule into the bioactive conformation, drastically reducing the entropic cost of binding.

Furthermore, the 5-hydroxyl group serves as a highly reactive, para-positioned anchor for etherification[1]. This allows for the modular attachment of diverse lipophilic tail groups (e.g., biphenyls or thiazolyl-phenoxy groups), ensuring optimal penetration into the Y-shaped ligand-binding domain of PPARs or the transmembrane pocket of GPR40[2].

Logic Core Indanylacetic Acid Core Head Acetic Acid Head (Receptor Anchoring) Core->Head Tail 5-Hydroxyl Group (Tail Functionalization) Core->Tail Rigid Bicyclic Constraint (Low Entropic Penalty) Core->Rigid GPR GPR40 (FFAR1) Agonism Head->GPR PPAR PPAR α/γ/δ Pan-Agonism Head->PPAR Tail->GPR Tail->PPAR Rigid->GPR Rigid->PPAR

Fig 1: Pharmacological rationale of the constrained indane scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Core
PropertyValue / Description
Chemical Name Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
CAS Number 856169-08-9
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Topological Polar Surface Area 46.5 Ų[3]
Key Structural Features Chiral center at C1, phenolic OH at C5, methyl ester
Table 2: Comparative Pharmacological Impact of the Indane Constraint
Scaffold TypeTarget ReceptorPrimary Limitation / Advantage
Flexible Phenylpropanoic Acid GPR40 / PPARHigh entropic penalty; prone to off-target interactions.
Indanylacetic Acid Core GPR40Locked conformation yields high potency (e.g., TAK-875 precursors)[2].
Indanylacetic Acid Core PPAR α/γ/δPan-agonism achieved via precise tail vectoring into the Y-pocket[1].

Synthetic Workflows & Experimental Protocols

The synthesis of the indanylacetic acid core presents specific chemical challenges, particularly regarding the initial carbon-carbon bond formation at the C1 position of the indanone precursor.

Causality in Reaction Selection: Attempts to synthesize the indene core via Zn-free Knoevenagel condensations under basic or Lewis acidic conditions typically fail, resulting instead in the self-condensation of the indanone starting material[4]. Consequently, the zinc-mediated Reformatsky reaction remains the only reliable, scalable method to construct this architecture[4].

Workflow A 5-Methoxy- 1-indanone B Reformatsky (Zn, Bromoacetate) A->B C-C Bond C Hydrogenation (Pd/C, H2) B->C Dehydration D Demethylation (AlCl3 / EtSH) C->D Saturation E Chiral Resolution (Lipase PS) D->E Ether Cleavage F Target Core (CAS: 856169-08-9) E->F Enantioselection

Fig 2: Synthetic workflow for the indanylacetic acid core.

Protocol 1: Reformatsky Condensation & Dehydration
  • Preparation: Charge a dry reactor with 5-methoxy-1-indanone (1.0 eq) and activated Zinc powder (1.5–1.7 eq) in anhydrous THF[4].

  • Activation: Add a catalytic amount of CuCl and a trace of concentrated sulfuric acid to activate the zinc surface[4].

  • Addition: Slowly add methyl bromoacetate (1.2 eq) while maintaining the internal temperature at 45–60 °C to safely control the highly exothermic formation of the Reformatsky reagent[4].

  • Quench & Dehydration: Quench the reaction with aqueous HCl. Because the resulting tertiary alcohol intermediate is highly prone to elimination, treat the crude mixture with catalytic p-toluenesulfonic acid (pTSA) in refluxing toluene to quantitatively dehydrate it to methyl 2-(5-methoxy-3H-inden-1-yl)acetate.

  • Validation Checkpoint: GC-MS analysis must show the complete disappearance of 5-methoxy-1-indanone (m/z 162) and the appearance of the dehydrated indenyl mass (m/z 218).

Protocol 2: Catalytic Hydrogenation
  • Reduction: Dissolve the indenyl acetate intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (1–3 atm) at ambient temperature until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, yielding the racemic methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate.

  • Validation Checkpoint: 1H-NMR must confirm the disappearance of the vinylic proton (~6.5 ppm) and the emergence of aliphatic indane multiplets (2.0–3.5 ppm).

Protocol 3: Selective Ether Cleavage (Demethylation)

Causality in Reagent Selection: Standard demethylation using Boron Tribromide (BBr3) often leads to unwanted cleavage or transesterification of the aliphatic methyl ester. To preserve the ester moiety, a soft-nucleophile approach is strictly required[1].

  • Reagent Setup: Cool a solution of the methoxy-indane (1.0 eq) in anhydrous CH2Cl2 to 0 °C[1].

  • Lewis Acid/Nucleophile Addition: Portionwise add AlCl3 (5.0 eq) followed by ethanethiol (EtSH, 3.0 eq)[1]. The AlCl3 selectively coordinates and activates the methoxy ether, while the soft EtSH nucleophile attacks the methyl group, sparing the ester.

  • Isolation: Quench carefully with ice water, extract with CH2Cl2, and purify via silica gel chromatography to isolate the target Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

  • Validation Checkpoint: 1H-NMR must confirm the absence of the methoxy singlet (~3.8 ppm) while verifying that the methyl ester singlet (~3.7 ppm) remains fully intact.

Protocol 4: Enzymatic Chiral Resolution

Because biological targets like GPR40 and PPAR are highly stereoselective, isolation of the pure (S)- or (R)-enantiomer is critical for downstream drug development[1].

  • Enzymatic Hydrolysis: Suspend the racemic ester in a biphasic mixture of phosphate buffer (pH 7.2) and an organic co-solvent (e.g., MTBE).

  • Lipase Addition: Add Lipase PS (Amano enzyme)[1]. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester into the (S)-indanylacetic acid, leaving the (R)-ester completely intact[1].

  • Phase Separation: Perform a standard acid-base extraction. The unreacted (R)-ester remains in the organic phase, while the (S)-acid partitions into the aqueous bicarbonate phase.

  • Validation Checkpoint: Chiral HPLC analysis of the separated organic phase must demonstrate an Enantiomeric Excess (ee) of >98% for the unreacted ester.

References

  • chem960.com - Cas no 496061-80-4 (ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate).
  • Journal of Medicinal Chemistry (ACS) - Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy.
  • Kobe Pharmaceutical University Repository - 糖尿病治療薬を指向した 縮合環アルカン酸系 GPR40 作動薬の 創薬研究 (Drug discovery research of fused-ring alkanoic acid GPR40 agonists directed toward diabetes therapeutics).
  • Organic Process Research & Development (ACS) - Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate.

Sources

Protocols & Analytical Methods

Method

Analytical methods for "Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate" quantification

Application Note: Comprehensive Analytical Methods for the Quantification and Characterization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Target Audience: Analytical Chemists, Process Chemists, and Drug Dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Methods for the Quantification and Characterization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9) is a highly valued chiral indane derivative. It serves as a critical building block in the asymmetric synthesis of neuroactive pharmaceuticals, most notably as an advanced precursor to the melatonin MT1/MT2 receptor agonist,[1].

From an analytical perspective, this molecule presents a triad of structural challenges that dictate the methodological approach:

  • The Phenolic Hydroxyl (C5): With a pKa of approximately 9.5, this group is prone to partial ionization in neutral aqueous environments, which can cause severe chromatographic tailing. However, it also makes the molecule highly amenable to negative-ion electrospray ionization (ESI-).

  • The Methyl Ester Moiety: Susceptible to hydrolysis under strongly basic or acidic conditions, requiring careful pH control during sample preparation and mobile phase selection.

  • The Chiral Center (C1): The stereogenic center at the benzylic position requires specialized normal-phase chiral chromatography to resolve the enantiomers, as the (S)-configuration is mandatory for downstream Ramelteon synthesis[2].

This application note details three self-validating analytical workflows designed to assess achiral purity, enantiomeric excess (ee), and trace-level quantification.

Analytical Strategy Overview

The following workflow illustrates the orthogonal analytical strategies applied based on the specific phase of drug development and batch release requirements.

AnalyticalWorkflow A Analyte: Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate B RP-HPLC-UV Achiral Purity & Assay A->B Bulk Batch Release (Gradient, pH 2.7) C Chiral NP-HPLC Enantiomeric Excess (ee) A->C Asymmetric Synthesis Tracking (Immobilized Amylose) D LC-ESI-MS/MS Trace Quantification A->D PK & Impurity Profiling (ESI Negative Mode)

Figure 1: Orthogonal analytical workflows for the characterization of the target indane derivative.

Protocol 1: Achiral Purity and Assay via RP-HPLC-UV

Causality & Method Rationale: To prevent peak tailing and retention time shifting, the mobile phase must suppress the ionization of the C5 phenolic group. By utilizing 0.1% formic acid, the aqueous mobile phase is buffered to ~pH 2.7, ensuring the phenol remains fully protonated (neutral) and interacts uniformly with the hydrophobic C18 stationary phase. UV detection at 280 nm is selected to maximize the signal-to-noise ratio by targeting the strong π→π∗ transitions of the phenolic aromatic ring.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the standard/sample into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at 25°C to prevent ester hydrolysis. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject a resolution mixture containing the analyte and its primary degradant (5-hydroxy-1-indanylacetic acid). The system is validated only if the critical pair resolution ( Rs​ ) is 2.0 and the tailing factor ( Tf​ ) for the main peak is 1.2.

  • Execution: Inject 10 µL of the working solution using the gradient conditions outlined in Table 1.

  • Data Processing: Integrate peaks at 280 nm. Calculate mass fraction purity using area normalization.

Table 1: RP-HPLC-UV Chromatographic Conditions

ParameterSpecification
Column Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 10% B; 2-12 min: 10% 80% B; 12-15 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm (Reference 360 nm)

Protocol 2: Enantiomeric Purity via Chiral Normal-Phase HPLC

Causality & Method Rationale: Because the (S)-enantiomer is strictly required for the synthesis of Ramelteon, baseline resolution of the C1 enantiomers is non-negotiable. Normal-phase chromatography utilizing an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) provides the necessary helical chiral cavities for stereorecognition. The addition of 0.1% Trifluoroacetic acid (TFA) to the non-polar eluent is a critical intervention; it masks the residual silanol groups on the silica support, preventing secondary hydrogen-bonding interactions with the analyte's phenol group that would otherwise destroy peak symmetry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in anhydrous Ethanol to a concentration of 1.0 mg/mL. Note: Do not use water or highly polar solvents, as they will disrupt the normal-phase partitioning.

  • SST: Inject a racemic mixture of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate. The system is validated if the enantiomeric resolution ( Rs​ ) is 1.5.

  • Execution: Inject 5 µL of the sample under isocratic conditions (Table 2).

  • Calculations: Calculate Enantiomeric Excess (ee) using the formula: %ee=[(AS​−AR​)/(AS​+AR​)]×100 , where A represents the peak area of the respective enantiomers.

Table 2: Chiral NP-HPLC Conditions

ParameterSpecification
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / TFA (85 : 15 : 0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C (Strictly controlled to maintain chiral cavity stability)
Detection Wavelength 280 nm

Protocol 3: Trace Quantification via LC-ESI-MS/MS

Causality & Method Rationale: For pharmacokinetic (PK) profiling or the quantification of the analyte as a trace impurity, UV detection lacks the requisite sensitivity.[3]. Electrospray Ionization in negative mode (ESI-) is deliberately chosen because the C5 phenol readily sheds a proton to form a stable phenoxide anion ( [M−H]− at m/z 205.1). This approach drastically reduces background noise compared to positive ion mode, which is often cluttered by protonated solvent clusters and sodium adducts.

MSFragmentation M Precursor Ion [M-H]- m/z 205.1 F1 Quantifier Ion m/z 131.1 [5-hydroxyindenyl]- M->F1 -C3H6O2 (74 Da) Neutral Loss F2 Qualifier Ion m/z 173.1 [M-H - CH3OH]- M->F2 -CH3OH (32 Da) Neutral Loss

Figure 2: Proposed ESI- MS/MS collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Methodology:

  • Sample Preparation: Extract the analyte from the matrix using protein precipitation (for plasma) or direct dilution (for API screening) using cold Acetonitrile containing an isotopically labeled internal standard (IS). Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • SST: Inject a Lower Limit of Quantification (LLOQ) standard. The method is validated if the signal-to-noise (S/N) ratio of the quantifier transition is 10:1 and the precision (CV%) of 6 replicate injections is 5.0%.

  • Execution: Inject 2 µL into the LC-MS/MS system using a rapid UHPLC gradient.

  • Data Acquisition: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing the transitions specified in Table 3.

Table 3: LC-MS/MS MRM Parameters (ESI Negative Mode)

Analyte / TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target Analyte 205.1131.150-22Quantifier
Target Analyte 205.1173.150-15Qualifier
Source Parameters: \multicolumn{5}{l}{Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Gas Flow: 800 L/hr}

References

  • Title: Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: A Novel and Practical Synthesis of Ramelteon Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source: Molecules (PubMed Central / MDPI) URL: [Link]

Sources

Application

Application Notes and Protocols for Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in Medicinal Chemistry

Introduction: The Indane Scaffold as a Privileged Structure in Drug Discovery The indane (2,3-dihydro-1H-indene) framework is a recognized "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature, combin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indane Scaffold as a Privileged Structure in Drug Discovery

The indane (2,3-dihydro-1H-indene) framework is a recognized "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature, combining aromatic and aliphatic features, provides a versatile scaffold for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics.[1] Numerous clinically successful drugs, such as the HIV-1 protease inhibitor Indinavir and the anti-inflammatory agent Clidanac, feature the indane core, highlighting its broad therapeutic potential across various disease areas, including inflammation, cancer, and neurodegenerative disorders.[2] This document provides detailed application notes and protocols for a specific indane derivative, Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS No. 856169-08-9), a compound with significant potential as an anti-inflammatory agent.

Scientific Rationale: Targeting Prostaglandin E2 Synthesis

Inflammation is a complex biological response, and a key mediator in this process is Prostaglandin E2 (PGE2).[2][3] PGE2 is involved in pain, fever, and swelling.[4] Its synthesis is a cascade, with the final step being the conversion of PGH2 to PGE2, a reaction catalyzed by prostaglandin E synthases. Of particular interest is the inducible isoform, microsomal prostaglandin E synthase-1 (mPGES-1), which is often upregulated during inflammation.[4][5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, which are upstream of mPGES-1.[6] However, this non-selective inhibition can lead to undesirable side effects due to the disruption of other prostanoid pathways.[6] Therefore, selective inhibition of mPGES-1 presents a more targeted and potentially safer therapeutic strategy for inflammatory diseases.[6][7][8] The structural characteristics of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate make it a promising candidate for a selective mPGES-1 inhibitor.

Chemical Synthesis: A Multi-Step Approach

The synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate can be achieved through a strategic three-step process, starting from readily available precursors. This pathway is designed for efficiency and scalability in a research setting.

Overall Synthesis Workflow

A Starting Materials (e.g., 5-methoxy-1-indanone) B Step 1: Synthesis of 5-hydroxy-1-indanone A->B Demethylation C Step 2: Introduction of Acetate Side Chain (Wittig or Reformatsky Reaction) B->C Reaction with phosphonium ylide or α-halo ester D Unsaturated Intermediate (Methyl 2-(5-hydroxy-1H-inden-1-ylidene)acetate) C->D E Step 3: Catalytic Hydrogenation D->E H2, Pd/C F Final Product (Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate) E->F

Sources

Method

Application Note: Synthetic Workflows for Indane Acetic Acid Derivatives Targeting Metabolic Receptors

Executive Summary The development of targeted therapeutics for metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) heavily relies on the modulation of nuclear and cell-surface receptors. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) heavily relies on the modulation of nuclear and cell-surface receptors. Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9) serves as a highly versatile, stereochemically defined building block for synthesizing indane acetic acid derivatives[1]. These derivatives act as potent, tunable agonists for Peroxisome Proliferator-Activated Receptors (PPAR α/γ/δ) and Free Fatty Acid Receptor 1 (GPR40)[2][3][4].

This application note provides a comprehensive, self-validating protocol for the functionalization of this intermediate. By detailing the causality behind reagent selection—specifically the use of modified Mitsunobu conditions and controlled saponification—this guide empowers medicinal chemists to reliably synthesize lipophilic indane acetic acid libraries while preserving critical stereocenters.

Biological Rationale & Mechanistic Grounding

The indane scaffold provides a rigid, bicyclic core that perfectly positions two critical pharmacophoric elements:

  • The Lipophilic Tail: Attached via etherification at the 5-hydroxyl position, this tail anchors the molecule within the large, Y-shaped hydrophobic cavity of the PPAR ligand-binding domain (LBD)[4][5].

  • The Acidic Headgroup: The C1-acetic acid moiety forms direct hydrogen bonds with the Activation Function 2 (AF-2) helix of the receptor, a mandatory interaction for initiating gene transcription related to lipid and glucose homeostasis[2][5].

Caption: Mechanism of Action: Indane acetic acid derivatives activating the PPAR-RXR heterodimer pathway.

Strategic Experimental Design: Causality & Reagent Selection

To convert Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate into an active pharmaceutical ingredient, two primary transformations are required: Mitsunobu Etherification and Ester Hydrolysis .

Why ADDP over DEAD/DIAD in the Mitsunobu Reaction?

Standard Mitsunobu reactions utilize Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). However, when coupling the 5-hydroxyl group of the indane core with complex heterocyclic alcohols (e.g., oxazole-ethanol derivatives), traditional azo reagents often result in difficult-to-remove hydrazine byproducts and lower yields due to the specific pKa of the indane phenol[3][6].

  • The Solution: Utilizing ADDP (1,1'-(Azodicarbonyl)dipiperidine) in combination with Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃). ADDP is a solid, making it easier to handle, and its reduced hydrazine byproduct precipitates cleanly from standard organic solvents, streamlining chromatographic purification[6].

Why LiOH for Saponification?

The methyl ester serves as a transient protecting group during the Mitsunobu coupling. To reveal the active pharmacophore, it must be hydrolyzed.

  • The Solution: Using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. The indane C1 position is a sensitive stereocenter (often required in the (1S) configuration for maximal biological activity)[6][7]. Harsh acidic hydrolysis or strong bases (like boiling NaOH) can cause enolization and subsequent epimerization at C1. LiOH provides mild, controlled saponification at room temperature, ensuring >99% stereoretention.

Caption: Two-step synthetic workflow from the methyl ester intermediate to the active indane acetic acid.

Quantitative Reaction Optimization

The following table summarizes the optimization data for the Mitsunobu coupling of the indane core with a standard aryl-oxazole ethanol tail, demonstrating the superiority of the ADDP system[3][6].

Table 1: Mitsunobu Reagent Optimization for Indane Etherification

AzodicarboxylatePhosphineSolventTemp (°C)Isolated Yield (%)Byproduct Clearance
DEAD (1.5 eq)PPh₃ (1.5 eq)THF0 to RT62%Poor (Co-elution)
DIAD (1.5 eq)PPh₃ (1.5 eq)Toluene0 to RT58%Moderate
ADDP (1.6 eq) PPh₃ (1.6 eq) THF RT 84% Excellent (Precipitates)
ADDP (1.5 eq)PBu₃ (1.5 eq)DCMRT76%Good

Step-by-Step Experimental Protocols

Protocol A: Mitsunobu Etherification (Tail Addition)

This protocol describes the coupling of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate with a primary alcohol (e.g., 2-(4-methyl-2-phenyl-1,3-oxazol-5-yl)ethanol).

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (1.0 mmol, 220 mg) and the target primary alcohol (1.1 mmol) to the flask.

  • Solvation: Dissolve the mixture in anhydrous THF (10 mL). Add Triphenylphosphine (PPh₃) (1.6 mmol, 419 mg). Stir the solution at room temperature for 10 minutes to ensure complete dissolution.

  • Activation: Slowly add ADDP (1.6 mmol, 404 mg) in one portion. The reaction mixture will typically turn a pale yellow color.

  • Propagation: Vigorously stir the reaction at room temperature for 16–24 hours under argon[6].

  • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether/hexane (1:1, 20 mL). The ADDP-hydrazine byproduct and triphenylphosphine oxide will precipitate.

  • Filtration & Purification: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via silica gel flash chromatography (typically 6:1 Hexanes/Ethyl Acetate) to afford the lipophilic indane ester intermediate.

Protocol B: Saponification to the Active Pharmacophore

This protocol converts the purified methyl ester intermediate into the biologically active free carboxylic acid.

  • Solvation: Dissolve the indane ester intermediate (1.0 mmol) in a mixture of THF and deionized water (3:1 ratio, 8 mL total volume).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, 126 mg) to the solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Quenching: Evaporate the THF under reduced pressure (do not heat above 30 °C). Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C in an ice bath.

  • Acidification: Dropwise, add 1M HCl until the pH of the solution reaches 2.5–3.0. A white to off-white precipitate (the free acid) should form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final indane acetic acid derivative.

Self-Validating Systems & Analytical In-Process Controls

To ensure the trustworthiness of the synthesis, the following self-validating checks must be integrated into the workflow:

  • TLC Monitoring (Protocol A): The starting indane phenol is highly polar and UV-active. The successful Mitsunobu product will elute significantly faster (higher Rf) in 20% EtOAc/Hexanes. A UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain are sufficient for tracking.

  • LC-MS Verification (Protocol B): Prior to acidification, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. The disappearance of the [M+H]⁺ peak of the ester and the appearance of the [M-H]⁻ peak (negative ion mode is highly sensitive for carboxylic acids) validates complete conversion.

  • NMR Confirmation: In the ¹H NMR (CDCl₃) of the final product, the distinct singlet belonging to the methyl ester protons (~3.65 ppm, 3H) must be completely absent, confirming successful deprotection without degradation of the indane core.

Pharmacological Evaluation Summary

Derivatives synthesized from Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate exhibit distinct selectivity profiles based on the tail group attached during Protocol A. The table below summarizes representative biological data for these structural classes[2][4].

Table 2: Representative Receptor Binding Affinity (EC₅₀)

Derivative Tail GroupPPAR-α (EC₅₀)PPAR-γ (EC₅₀)PPAR-δ (EC₅₀)Primary Indication Focus
Aryl-oxazole>10 µM0.45 µM0.12 µMInsulin Sensitization / T2DM
Aryl-thiazole1.2 µM0.80 µM0.05 µMDyslipidemia
Aryl-pyrimidine>10 µM>10 µM0.02 µMObesity / NASH

References

  • Indane acetic acid derivatives and their use as pharmaceutical agents. European Patent Office (EP1497271A1).
  • Indanylacetic acids as PPAR-delta activator insulin sensitizers. Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4369-4373. Available at:[Link]

  • Indanylacetic acid derivatives carrying aryl-pyridyl and aryl-pyrimidinyl tail groups—new classes of PPAR γ/δ and PPAR α/γ/δ agonists. Bioorganic & Medicinal Chemistry Letters, 2006, 17(4), 869-873. Available at:[Link]

  • 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative, method of preparing same and pharmaceutical composition for preventing and treating metabolic disease including same as effective ingredient. United States Patent (US9969723B2).

Sources

Application

Application Note: Stability, Storage, and Handling Protocols for Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate in PPAR Agonist Development

Scientific Context & Executive Summary Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9) is a highly specialized chemical intermediate utilized extensively in the pharmaceutical development of meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Executive Summary

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9) is a highly specialized chemical intermediate utilized extensively in the pharmaceutical development of metabolic syndrome therapeutics. Specifically, it serves as the foundational tunable head group for synthesizing novel peroxisome proliferator-activated receptor (PPAR) α/γ/δ pan-agonists[1].

Because the efficacy of downstream active pharmaceutical ingredients (APIs) depends heavily on the structural integrity of this starting material, understanding its physicochemical vulnerabilities is critical. This guide provides a self-validating framework for the storage, handling, and analytical verification of this compound to ensure flawless downstream etherification and deprotection workflows.

Physicochemical Profiling & Degradation Causality

To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Table 1 summarizes the core physicochemical properties that dictate its handling requirements[2].

Table 1: Quantitative Physicochemical Profile

PropertyValue
Chemical Name Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
CAS Number 856169-08-9
Molecular Formula C12H14O3
Molecular Weight 206.241 g/mol
Topological Polar Surface Area 46.5 Ų
XLogP3 2.0
Long-Term Storage Temperature 2 °C to 4 °C
Standard Purity Requirement > 95%
Mechanistic Vulnerabilities

The molecule contains two highly reactive centers that dictate its degradation pathways:

  • The Methyl Ester : While methyl esters are chosen for their ease of downstream saponification[1], they are inherently susceptible to nucleophilic attack by ambient moisture (hydrolysis), especially if the local pH deviates from neutrality. This yields the free indanylacetic acid as an impurity.

  • The Phenolic Hydroxyl (5-Hydroxy) : The electron-rich aromatic indane ring makes the phenolic oxygen highly vulnerable to autoxidation. Exposure to atmospheric oxygen, UV light, or trace transition metals generates phenoxy radicals, which rapidly polymerize into dark, quinone-like species.

Degradation A Methyl 2-(5-hydroxy-2,3-dihydro -1H-inden-1-yl)acetate B Ester Hydrolysis (Moisture / pH Extremes) A->B + H2O C Phenolic Oxidation (O2 / Light / Heat) A->C + O2 / hv D Free Indanylacetic Acid (Hydrolytic Impurity) B->D E Quinone / Polymeric Species (Oxidative Impurity) C->E

Figure 1: Primary degradation pathways of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Optimal Storage & Handling Protocols

To arrest the degradation mechanisms outlined above, the following environmental controls must be rigorously applied.

Long-Term Storage
  • Temperature : Must be maintained strictly between 2 °C and 4 °C [2].

    • Causality: While freezing (-20 °C) halts chemical degradation, repeated freeze-thaw cycles introduce condensation upon opening. 2–4 °C provides the optimal thermodynamic balance, slowing hydrolysis and oxidation kinetics without maximizing hygroscopic risks.

  • Atmosphere : Vials must be purged with an inert gas (Argon or Nitrogen) prior to sealing.

    • Causality: Displacing atmospheric oxygen prevents the initiation of the radical-mediated phenolic oxidation cascade.

Handling & Dispensing
  • Thermal Equilibration : Before opening a refrigerated vial, allow it to equilibrate to ambient temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Water vapor will condense on the cold solid, acting as a reactant for subsequent ester hydrolysis during return to storage.

  • Actinic Protection : Handle the material under low-actinic (amber) lighting if prolonged exposure (>1 hour) is required.

Self-Validating Analytical Protocol (HPLC-UV)

Before committing this intermediate to a multi-step synthesis, its integrity must be verified. The following HPLC protocol is designed as a self-validating system to quantify the intact ester and detect hydrolytic/oxidative degradants.

Materials & Preparation
  • Mobile Phase A : 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B : 0.1% v/v TFA in HPLC-grade Acetonitrile.

    • Causality for TFA: The acidic modifier forces the pH below the pKa​ of both the phenolic hydroxyl and any free carboxylic acid degradants. Suppressing ionization prevents peak tailing and ensures sharp, highly reproducible retention times.

  • Sample Solution : 1.0 mg/mL of the compound in Acetonitrile.

  • System Suitability Test (SST) Solution : 1.0 mg/mL of the compound spiked with 0.05 mg/mL of a free indanylacetic acid reference standard.

Chromatographic Execution
  • Column : C18, 250 x 4.6 mm, 5 µm particle size.

  • Flow Rate : 1.0 mL/min.

  • Gradient : 20% B to 80% B over 20 minutes.

  • Detection : UV absorbance at 254 nm (optimal for the aromatic indane chromophore).

System Validation Logic (Critical Step)

Inject the SST Solution prior to analyzing the sample batch.

  • Pass Criteria : The chromatographic resolution ( Rs​ ) between the free acid peak (which elutes earlier due to higher polarity) and the main methyl ester peak must be ≥2.5 .

  • Actionable Insight : If Rs​<2.5 , the system is invalid. The analytical run must be halted to verify mobile phase pH and column stationary phase integrity. This ensures no false-positive purity readings are generated.

Downstream Application Workflow: Synthesis of PPAR Pan-Agonists

When stored and verified correctly, Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is deployed as the tunable head group for PPAR pan-agonists[1].

  • Step 1: Tail Group Attachment : The intact 5-hydroxy group undergoes selective O-alkylation or a Mitsunobu reaction to attach a lipophilic aryl tail (e.g., a 4-thiazolyl-phenoxy group)[1].

    • Causality: The methyl ester acts as a crucial protecting group during this step, preventing the carboxylic acid from participating in unwanted side reactions with coupling reagents.

  • Step 2: Deprotection : Once the tail is attached, the intermediate is subjected to saponification (typically using LiOH in a THF/Water mixture) to unmask the free indanylacetic acid, yielding the active biological agent[1].

Workflow Step1 Starting Material QC Verify CAS 856169-08-9 Purity Step2 O-Alkylation / Mitsunobu Attach Thiazolyl-phenoxy Tail Step1->Step2 Intact Phenol Confirmed Step3 Intermediate Isolation Substituted Indanyl Ester Step2->Step3 Etherification Complete Step4 Saponification LiOH in THF/H2O Step3->Step4 Ester Deprotection Step5 Active PPAR Pan-Agonist Indanylacetic Acid Derivative Step4->Step5 Final API Crystallization

Figure 2: Synthetic workflow from the indanyl intermediate to an active PPAR pan-agonist API.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate for Enhanced Biological Activity

Abstract This document provides a comprehensive guide for the chemical derivatization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, a scaffold of significant interest in medicinal chemistry. Based on the well...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, a scaffold of significant interest in medicinal chemistry. Based on the well-documented anti-inflammatory potential of indanone and indan derivatives, we postulate this core molecule as a promising, albeit unoptimized, hit in a primary screen.[1][2] The protocols and strategies detailed herein are designed to enhance its therapeutic potential by addressing common liabilities in early-stage drug discovery, such as suboptimal pharmacokinetic properties. We present three validated protocols for targeted derivatization: O-Alkylation and O-Acylation of the phenolic hydroxyl group, and Amidation of the methyl ester. These modifications are rationalized within the framework of prodrug design, aiming to improve metabolic stability, membrane permeability, and solubility, thereby enhancing overall in vivo efficacy.[3][4][5][6]

Introduction: Rationale for Derivatization

The indan ring system is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds, including the anti-inflammatory drug Sulindac.[7] Compounds bearing a 5-hydroxyindan moiety, in particular, have been investigated for a range of biological activities. While Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (henceforth MHI ) serves as our starting point, its therapeutic utility may be hampered by factors common to phenolic compounds: rapid phase II metabolism (glucuronidation or sulfation) at the hydroxyl group and potential for poor membrane permeability. Furthermore, the methyl ester may be susceptible to rapid hydrolysis by plasma esterases.

Derivatization serves as a strategic tool to overcome these limitations. By masking the polar phenolic hydroxyl group and modifying the ester functionality, we can create prodrugs—inactive or less active molecules that are metabolically converted to the active parent drug in vivo.[4] This approach can lead to:

  • Improved Metabolic Stability: Masking the phenolic -OH group can prevent rapid conjugation, prolonging the compound's half-life.

  • Enhanced Permeability and Bioavailability: Converting the polar hydroxyl and ester groups into more lipophilic ethers, esters, or amides can improve absorption across biological membranes.[3]

  • Increased Solubility: Introduction of specific functional groups, such as those containing basic amines, can improve aqueous solubility for formulation purposes.[3]

  • Modulated Activity: The derivatizing moiety itself can introduce new interactions with the biological target or influence the release kinetics of the parent drug.

This guide provides the chemical blueprints and scientific justification for creating a focused library of MHI derivatives to explore these structure-activity relationships (SAR).

Strategic Derivatization Pathways

The two primary functional handles on MHI for derivatization are the nucleophilic phenolic hydroxyl group and the electrophilic carbonyl carbon of the methyl ester. Our strategy involves three parallel synthetic routes to generate a diverse set of analogues.

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Derivative Classes MHI Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate O_Alkylation Strategy 1: O-Alkylation (Williamson Ether Synthesis) MHI->O_Alkylation R-X, Base O_Acylation Strategy 2: O-Acylation (Ester Formation) MHI->O_Acylation R-COCl, Base Amidation Strategy 3: Amidation (via Hydrolysis) MHI->Amidation 1. NaOH/H₂O 2. R-NH₂, Coupling Agent Ethers Aryl Ethers (Improved Stability/Lipophilicity) O_Alkylation->Ethers Esters Phenolic Esters (Prodrugs, Altered Release) O_Acylation->Esters Amides Amides (Enhanced Stability/Solubility) Amidation->Amides G TLC TLC (Qualitative Progress) HPLC HPLC (Quantitative Progress & Purity) TLC->HPLC Follow-up for LCMS LC-MS (Mass Confirmation) HPLC->LCMS Confirm identity of peaks NMR NMR (¹H, ¹³C) (Structural Elucidation) LCMS->NMR For pure fractions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate. This guide is designed to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the multi-step synthesis of this valuable compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the potential challenges and optimize your synthetic route.

A plausible and common synthetic pathway to obtain Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves a three-stage process:

  • Friedel-Crafts Cyclization: Construction of the indanone core from a suitable precursor, such as 3-(3-methoxyphenyl)propanoic acid.

  • Catalytic Hydrogenation/Reduction: Conversion of the indanone to an indene intermediate, followed by selective hydrogenation to the desired dihydroindene (indane) structure.

  • Demethylation: Cleavage of the methoxy protecting group to yield the final 5-hydroxy product.

This guide is structured to address potential side reactions and challenges at each of these critical stages.

Stage 1: Friedel-Crafts Cyclization for 5-Methoxy-1-indanone Synthesis

The intramolecular Friedel-Crafts acylation is a cornerstone for constructing the 5-methoxy-1-indanone scaffold. However, this reaction is not without its challenges, primarily concerning catalyst choice, reaction conditions, and potential side reactions.

Troubleshooting Guide: Friedel-Crafts Cyclization
Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation Deactivated Aromatic Ring: The methoxy group is activating, but other substituents might deactivate the ring, hindering electrophilic substitution.- Increase Catalyst Strength: If using a mild Lewis acid, consider a stronger one like AlCl₃ or a Brønsted acid like polyphosphoric acid (PPA) or triflic acid.[1] - Elevate Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor for decomposition.
Suboptimal Catalyst Amount: Insufficient catalyst will lead to an incomplete reaction, while excess can promote side reactions.[1]- Catalyst Screening: Empirically test different Lewis or Brønsted acids. - Stoichiometry Optimization: Titrate the amount of catalyst to find the optimal balance between conversion and side product formation.
Formation of Polymeric Byproducts Intermolecular Acylation: At high concentrations, the acylating agent can react with another molecule of the starting material instead of cyclizing.[1]- Dilution: Run the reaction under more dilute conditions to favor the intramolecular pathway.
Isomer Formation Lack of Regioselectivity: The acylating agent may add to an undesired position on the aromatic ring.- Steric Hindrance: Utilize starting materials with appropriate steric bulk to direct the cyclization to the desired position. - Catalyst Choice: Different Lewis acids can exhibit varying degrees of regioselectivity.
Frequently Asked Questions (FAQs): Friedel-Crafts Cyclization

Q1: I'm observing a significant amount of O-acylation instead of the desired C-acylation on my methoxy-substituted phenyl ring. How can I mitigate this?

A1: The oxygen of the methoxy group is a nucleophilic site and can compete with the aromatic ring for the acylating agent. This is a classic issue in Friedel-Crafts reactions with phenol-like substrates. The ratio of C- to O-acylation is often dependent on the catalyst concentration. High concentrations of a Lewis acid like AlCl₃ tend to favor C-acylation. It is thought that the Lewis acid coordinates to the methoxy oxygen, reducing its nucleophilicity and promoting electrophilic attack on the ring. Conversely, lower catalyst concentrations may favor O-acylation.

Q2: My reaction is sluggish, and upon increasing the temperature, I'm seeing decomposition of my starting material. What are my options?

A2: This indicates that your reaction conditions are too harsh. Instead of aggressive heating, consider using a more reactive acylating agent. For instance, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride prior to the Friedel-Crafts reaction can significantly increase its reactivity, often allowing for milder reaction conditions.

Stage 2: Reduction and Introduction of the Acetate Side Chain

This stage typically involves the reduction of the indanone carbonyl group and the subsequent introduction of the acetate moiety. A common route is the reduction to the corresponding indene, followed by catalytic hydrogenation.

Troubleshooting Guide: Reduction and Hydrogenation
Problem Potential Cause Troubleshooting & Optimization
Incomplete Hydrogenation Catalyst Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can deactivate the catalyst (e.g., Pd/C).- Purify Substrate: Ensure the indene intermediate is of high purity. - Use High-Purity Solvents: Employ anhydrous and deoxygenated solvents.
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reduction.- Increase Pressure: Use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.
Over-reduction Harsh Reaction Conditions: The aromatic ring may be reduced under forcing conditions (high pressure and temperature).- Milder Conditions: Reduce the hydrogen pressure and/or temperature. - Catalyst Choice: Use a less active catalyst or a catalyst poison (e.g., Lindlar's catalyst) if only partial reduction is desired (though not in this specific synthesis).
Formation of Stereoisomers Non-selective Hydrogen Addition: Hydrogen can add from either face of the double bond.- Chiral Catalysis: For enantioselective synthesis, employ a chiral catalyst system (e.g., with chiral phosphine ligands). This is crucial for producing a single enantiomer if required.
Frequently Asked Questions (FAQs): Reduction and Hydrogenation

Q1: What is the stereochemical outcome of the catalytic hydrogenation of the indene intermediate?

A1: Catalytic hydrogenation typically involves the syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. For a substituted indene, this can lead to the formation of a racemic mixture of enantiomers unless a chiral catalyst is used.

Q2: Are there alternative methods to catalytic hydrogenation for reducing the indene double bond?

A2: Yes, other methods include transfer hydrogenation, where a hydrogen donor like ammonium formate or isopropanol is used in the presence of a catalyst (e.g., Pd/C). This can sometimes offer different selectivity and can be more practical for smaller-scale reactions as it avoids the need for a pressurized hydrogen gas setup.

Stage 3: Demethylation of the 5-Methoxy Group

The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a critical deprotection step that requires careful selection of reagents to avoid unwanted side reactions.

Troubleshooting Guide: Demethylation
Problem Potential Cause Troubleshooting & Optimization
Incomplete Demethylation Insufficient Reagent: The demethylating agent may be consumed by other functional groups or by residual water.- Increase Stoichiometry: Use a larger excess of the demethylating agent. - Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, especially when using water-sensitive reagents like BBr₃.
Ester Hydrolysis Acidic or Basic Conditions: The methyl ester is susceptible to hydrolysis under the conditions used for demethylation.- Milder Reagents: Consider using nucleophilic demethylating agents like sodium thiophenolate or dodecanethiol, which are less likely to affect the ester group.[2] - Careful pH Control During Workup: Neutralize the reaction mixture carefully at low temperatures to minimize ester hydrolysis.
Ring Opening or Rearrangement Harsh Acidic Conditions: Strong acids at high temperatures can potentially lead to undesired reactions involving the indane ring system.- Lower Temperature: Perform the demethylation at the lowest effective temperature. For BBr₃, reactions are often started at -78°C and slowly warmed.[3]
Frequently Asked Questions (FAQs): Demethylation

Q1: Boron tribromide (BBr₃) is a common reagent for demethylation. What are the key considerations and potential side reactions?

A2: BBr₃ is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[3] Key considerations include:

  • Stoichiometry: At least one equivalent of BBr₃ is required per methoxy group. An excess is often used to ensure complete reaction.

  • Anhydrous Conditions: BBr₃ reacts violently with water, so the reaction must be carried out in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.[3]

  • Temperature Control: The reaction is typically initiated at low temperatures (e.g., -78°C) and allowed to warm gradually to control the reaction rate and minimize side reactions.[3] A significant side reaction to be aware of is the potential for the Lewis acidic conditions to promote hydrolysis of the methyl ester, especially during the aqueous workup.

Q2: Are there milder alternatives to BBr₃ for demethylation that might be more compatible with my ester functionality?

A2: Yes, several milder methods can be employed:

  • Nucleophilic Demethylation: Reagents like sodium thiolate (NaSEt) or other thiolates in a polar aprotic solvent like DMF can cleave the methyl ether via an Sₙ2 mechanism, which is often more selective and less likely to affect the ester.[4]

  • Hydrogen Halides: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, though these are harsh and may also lead to ester hydrolysis.[5]

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagrams illustrate the main synthetic route and highlight key areas where side reactions can occur.

Synthetic_Pathway cluster_0 Stage 1: Friedel-Crafts Cyclization cluster_1 Stage 2: Reduction & Acetate Addition cluster_2 Stage 3: Demethylation A 3-(3-methoxyphenyl) propanoic acid B 5-Methoxy-1-indanone A->B Intramolecular Friedel-Crafts Side1 Polymeric Byproducts A->Side1 Intermolecular Acylation C 5-Methoxy-1-indene derivative B->C Reduction/Elaboration D Methyl 2-(5-methoxy-2,3-dihydro -1H-inden-1-yl)acetate C->D Catalytic Hydrogenation Side2 Over-reduced Product (Aromatic Ring Reduction) C->Side2 Harsh Conditions E Methyl 2-(5-hydroxy-2,3-dihydro -1H-inden-1-yl)acetate D->E Demethylation (e.g., BBr3) Side3 Hydrolyzed Ester (Carboxylic Acid) D->Side3 Acid/Base Hydrolysis

Caption: Synthetic pathway and potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Cyclization of 3-(3-methoxyphenyl)propanoic acid
  • To a stirred solution of polyphosphoric acid (PPA) at 80-90 °C, slowly add 3-(3-methoxyphenyl)propanoic acid.

  • Maintain the temperature and stir for 30-60 minutes, monitoring the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-methoxy-1-indanone by column chromatography or recrystallization.

Protocol 2: General Procedure for Demethylation using Boron Tribromide (BBr₃)

Safety Note: Boron tribromide is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in dichloromethane (typically 1.1-1.5 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to 0 °C or room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • EvitaChem. (S)-2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
  • BenchChem. (2025). Troubleshooting low yields in indanone synthesis.
  • ChemicalBook. 1H-INDENE-1-ACETIC ACID, 2,3-DIHYDRO- synthesis.
  • ResearchGate. (2016).
  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
  • PMC. (2022).
  • BenchChem. (2025).
  • Sigma-Aldrich. 5-Methoxy-2-methyl-3-indoleacetic acid.
  • Chemical Review and Letters. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D.
  • Chem-Station Int. Ed. (2024).
  • Wikipedia.
  • MilliporeSigma. 2,3-dihydro-1h-indene-1-acetic acid.
  • White Rose Research Online. Synthesis of substituted indazole acetic acids by N−N bond forming reactions.
  • PMC. Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)
  • FDA. (1996).
  • SciELO México. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
  • ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • Google Patents. (1998). (12)
  • Google Patents.
  • MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)

Sources

Optimization

Common impurities in "Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate" and their removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the synthesis and purification of Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the synthesis and purification of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9).

This compound is a critical chiral intermediate in the synthesis of the melatonin receptor agonist Ramelteon (Rozerem) . Because downstream steps involving asymmetric allylation and cyclization are highly sensitive to impurities, achieving >99.5% purity at this stage is non-negotiable. This guide synthesizes field-proven insights to help you diagnose, understand, and eliminate common impurities.

Part 1: Diagnostic Impurity Matrix

Before diving into mechanistic troubleshooting, use this quantitative matrix to identify your impurity based on standard analytical data.

Impurity ProfileChemical IdentityTypical RRT (HPLC)Mass Shift (MS)Primary CauseClearance Strategy
Impurity A Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-ylidene)acetate1.15M - 2Incomplete hydrogenation / Catalyst poisoningExtended H₂ exposure / Recrystallization
Impurity B Methyl 2-(2,3-dihydro-1H-inden-1-yl)acetate1.30M - 16Over-reduction (Hydrogenolysis)Strict pressure/temp control
Impurity C 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid0.65M - 14Ester hydrolysisMild basic aqueous extraction
Impurity D Methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate0.95IsobaricIsomeric starting materialRaw material QC

Part 2: Mechanistic Q&A and Troubleshooting

Q1: During scale-up, my HPLC shows a persistent impurity at RRT 1.15 (Impurity A). Why is the hydrogenation stalling?

Answer: You are observing the unreduced olefin impurity . The synthesis of our target compound typically proceeds via a Horner-Wadsworth-Emmons (HWE) olefination of 5-hydroxy-1-indanone, followed by catalytic hydrogenation of the resulting exocyclic double bond .

Causality: The exocyclic double bond is conjugated with the aromatic ring, providing thermodynamic stability that makes it slightly resistant to reduction. More importantly, if your HWE workup is incomplete, trace phosphorus byproducts (e.g., dimethyl phosphate salts) will carry over. Phosphorus is a potent Lewis base that irreversibly coordinates to the active palladium sites on your Pd/C catalyst, poisoning it and stalling the reaction prematurely.

Q2: My mass spectrometry data indicates an M-16 peak relative to the target product. How do I prevent this?

Answer: An M-16 mass reduction indicates the loss of an oxygen atom, which corresponds to the des-hydroxy impurity (Impurity B).

Causality: This is a classic case of over-reduction via hydrogenolysis. While phenolic hydroxyl groups are generally stable to mild hydrogenation, aggressive conditions (high H₂ pressure, elevated temperatures, or acidic solvents) can protonate the phenolic oxygen. This protonation turns the hydroxyl group into an excellent leaving group (water), which is readily cleaved by the palladium surface. To prevent this, you must strictly limit your hydrogen pressure to ≤ 2.0 bar and maintain the temperature below 30°C.

Q3: We are observing a highly polar baseline spot on TLC that increases during downstream processing. What is the mechanism of its formation?

Answer: This is the free acid impurity (Impurity C), resulting from the hydrolysis of the methyl ester.

Causality: Methyl esters are highly susceptible to hydrolysis in the presence of trace moisture combined with localized pH extremes. During scale-up, extended workup times or poor temperature control during the quenching of the reaction can expose the product to these conditions. If you are using strong bases (like NaOH) to neutralize the reaction mixture, you are inadvertently catalyzing the saponification of your product.

Part 3: Visualizing the Workflow

To better understand where these impurities originate and how they are cleared, refer to the logical relationship diagrams below.

Synthesis SM 5-Hydroxy-1-indanone (Starting Material) Olefin Olefin Intermediate (Exocyclic Double Bond) SM->Olefin HWE Reaction Product Target Product (Methyl 2-(5-hydroxy-2,3-dihydro- 1H-inden-1-yl)acetate) Olefin->Product H2, Pd/C (Controlled) Imp1 Impurity A: Unreduced Olefin (Incomplete Hydrogenation) Olefin->Imp1 Poisoned Catalyst Imp2 Impurity B: Des-hydroxy (Hydrogenolysis) Product->Imp2 High Pressure/Temp Imp3 Impurity C: Free Acid (Ester Hydrolysis) Product->Imp3 Trace Moisture/pH Extremes

Synthetic pathway of the Ramelteon intermediate and mechanisms of impurity formation.

Purification Crude Crude Mixture OrgWash Sat. NaHCO3 Wash Crude->OrgWash AqLayer Aqueous Layer (Free Acid Impurity) OrgWash->AqLayer Extracts Acid OrgLayer Organic Layer (Product + Neutral Imps) OrgWash->OrgLayer Retains Neutrals Cryst Crystallization (Toluene/Heptane) OrgLayer->Cryst Solvent Exchange MotherLiq Mother Liquor (Des-hydroxy Impurity) Cryst->MotherLiq Filtration Pure Pure Target Product Cryst->Pure Isolation

Liquid-liquid extraction and crystallization workflow for impurity clearance.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high purity, implement the following self-validating methodologies in your laboratory.

Protocol 1: Optimized Catalytic Hydrogenation (Minimizing Impurities A & B)

This protocol is designed to achieve complete reduction of the olefin while preventing hydrogenolysis of the phenol.

  • Substrate Preparation: Dissolve methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-ylidene)acetate (1.0 eq) in anhydrous methanol (10 volumes).

    • Self-Validation Check: Visually inspect the solution. It must be perfectly clear. Any turbidity indicates residual inorganic salts from the prior step, which will poison the catalyst. If turbid, filter through a 0.45 µm PTFE membrane before proceeding.

  • Catalyst Loading: Add 10% Pd/C (5% w/w relative to substrate) under an inert nitrogen atmosphere.

    • Causality: A 5% w/w loading provides sufficient active surface area for the sterically hindered exocyclic double bond without creating a hyper-active environment that promotes C-O bond cleavage.

  • Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Maintain H₂ pressure strictly at 2.0 bar and stir at 25°C for 4-6 hours.

    • Self-Validation Check: Monitor hydrogen uptake via a mass flow meter. The reaction is complete when uptake ceases. Confirm via HPLC (target: Impurity A < 0.1%).

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with methanol (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure at 35°C to yield the crude product.

Protocol 2: Chemical Purification & Crystallization (Clearing Impurities B & C)

This protocol utilizes selective partitioning and thermodynamic crystallization to isolate the pure ester.

  • Dissolution: Dissolve the crude concentrated product in ethyl acetate (8 volumes).

  • Acid Impurity Removal: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 3 volumes).

    • Causality: The mild bicarbonate base selectively deprotonates the free acid impurity (Impurity C) without hydrolyzing the target ester, forcing the acid into the aqueous waste stream.

    • Self-Validation Check: Measure the pH of the final aqueous wash. It must be >7.5 to ensure complete deprotonation of the acid impurity.

  • Drying: Wash with saturated NaCl (3 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate to a thick oil (approx. 2 volumes).

  • Solvent Exchange & Crystallization: Add toluene (2 volumes) and heat to 40°C. Add heptane (6 volumes) dropwise until the solution becomes slightly cloudy (cloud point). Cool to 0-5°C at a controlled rate of 10°C/hour.

    • Causality: The highly non-polar des-hydroxy impurity (Impurity B) remains highly soluble in the heptane/toluene matrix, while the hydrogen-bonding capabilities of the target product's phenolic OH drive its crystallization.

    • Self-Validation Check: Before filtration, inspect the slurry under a polarized light microscope. The presence of uniform, birefringent crystals confirms successful nucleation. An amorphous gel indicates "oiling out," requiring reheating and slower cooling.

  • Isolation: Filter the crystals, wash with cold heptane (1 volume), and dry under vacuum at 40°C to constant weight.

References

  • WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon.
  • US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon.
Troubleshooting

Technical Support Center: Crystallization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Welcome to the dedicated troubleshooting resource for the crystallization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9)[1][2]. This guide is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting resource for the crystallization of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS: 856169-08-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the isolation and purification of this key intermediate. As a molecule with both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting ester moiety, its crystallization behavior can be nuanced. This document provides in-depth, field-proven insights and step-by-step protocols to ensure you achieve high-purity, crystalline material consistently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Initial Crystallization Failure

Question: I've completed the synthesis, removed the solvent, and am left with a persistent oil or amorphous solid. Why won't my compound crystallize?

Answer:

Failure to crystallize is the most common hurdle and typically points to one of several issues related to supersaturation, nucleation, or impurities. Crystallization is a two-step process: nucleation (the initial formation of tiny crystal "seeds") and crystal growth[3]. If either step is inhibited, you will not obtain a crystalline product.

Core Reasons for Crystallization Failure:

  • Insufficient Supersaturation: The solution is not concentrated enough for molecules to begin assembling into a crystal lattice. This is the most frequent cause of failure[4].

  • Excessive Supersaturation: Conversely, if the solution is too concentrated or cooled too quickly, molecules may crash out of solution as an amorphous powder or oil, as they lack the time to orient themselves into an ordered crystal lattice[5].

  • Inhibition of Nucleation: Even in a supersaturated solution, crystals need a starting point (a nucleus) to grow. Highly purified compounds in very clean flasks may resist spontaneous nucleation[4].

  • Presence of Impurities: Residual reactants, by-products, or even grease can interfere with the crystal packing, effectively "capping" growth sites or preventing lattice formation altogether[6][7][8]. Structurally related impurities are particularly problematic[9].

Troubleshooting Workflow:

Below is a systematic workflow to induce crystallization.

Caption: Decision-making process for troubleshooting oiling out.

  • Slower Cooling & Lower Supersaturation: The most effective strategy is to reduce the rate at which supersaturation is generated.[10] Re-heat the solution until the oil dissolves, add a small amount of additional solvent (10-20%), and allow it to cool much more slowly. Insulating the flask can help.

  • Seeding: Add seed crystals at a temperature just below the saturation point but well above the temperature where oiling out occurs. This encourages growth on a pre-existing template.[10]

  • Solvent Selection: Try a lower-boiling point solvent. If the compound's melting point is below the boiling point of your solvent, it may dissolve in its own melt before crystallizing.[4] Alternatively, using a solvent/anti-solvent system can provide better control over supersaturation.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethyl Acetate 776.0Good starting point. Solubilizes both polar and non-polar features.
Acetone 5620.7Polar aprotic. Good for dissolving, may need an anti-solvent.
Isopropanol (IPA) 8218.3Polar protic. Can hydrogen bond with the phenol.
Toluene 1112.4Non-polar. May be a good anti-solvent or used for less polar compounds.
Methanol 6532.7Very polar. May be too good of a solvent, leading to low yield.
Heptane/Hexane 98/69~1.9Non-polar. Excellent anti-solvents to use with more polar solvents.
Data compiled from various sources, including.[11]
Category 3: Polymorphism and Inconsistent Results

Question: I have successfully crystallized my compound before, but my new batch produced a different type of crystal (e.g., needles instead of plates) with different properties. What is happening?

Answer:

You are likely observing polymorphism . Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[12][13] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[14][15][16]

The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors like solvent, cooling rate, temperature, and even the presence of specific impurities can direct the crystallization towards a particular form.[13][17]

Managing Polymorphism:

  • Consistency is Key: To obtain the same polymorph every time, you must rigorously control your crystallization protocol. Document and replicate the solvent system, concentration, cooling profile, and agitation rate precisely.

  • Seeding with the Desired Form: The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of that exact form. This provides a template for the desired crystal lattice to grow.[18]

  • Slurry Conversion: If you have a mixture of forms or a less stable (metastable) form, you can perform a slurry conversion.

    • Protocol 3: Slurry Conversion to the Most Stable Polymorph

      • Create a saturated solution of your compound in a suitable solvent.

      • Add an excess of your solid material (the mixture of polymorphs) to create a stirrable slurry.

      • Stir the slurry at a constant temperature for an extended period (24-72 hours).

      • Over time, the less stable polymorphs will dissolve and re-precipitate as the most thermodynamically stable form.[18]

      • Filter the solid, which should now be enriched in the most stable polymorph.

References

  • Impact of impurities on crystal growth. (2025, April 15).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018, February 15). Crimson Publishers.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024, May 29). Hilaris Publisher.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3).
  • Understanding Oiling Out in Crystalliz
  • The Influence of Impurities and Additives on Crystallization. (2019, June 14). Cambridge University Press.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022, February 7). Royal Society of Chemistry.
  • Oiling Out in Crystalliz
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting Crystallization Problems in Industrial Settings. (2024, December 3). Zhanghua Dryer.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Guide for crystalliz
  • Problems with Recrystallis
  • Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. (2009, November 20).
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.
  • Methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceuticals.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)
  • 856169-08-9|Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)
  • METHYL (5-HYDROXY-2,3-DIHYDRO-1H-INDEN-1-YL)
  • Solvents and solubilities. MicroChemicals.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Indanylacetic Acid Derivatives vs. Standard PPAR Agonists in Metabolic Assays

Executive Summary & Mechanistic Rationale In the landscape of metabolic disease drug discovery, targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family remains a cornerstone strategy. While first-generatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of metabolic disease drug discovery, targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family remains a cornerstone strategy. While first-generation therapeutics selectively targeted single isoforms—such as fibrates for PPARα or thiazolidinediones (TZDs) for PPARγ—modern drug design has shifted toward pan-agonists to simultaneously address dyslipidemia, insulin resistance, and obesity[1].

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (and its corresponding ethyl ester and free acetic acid forms) serves as a highly tunable, pharmacophoric "head group" in the synthesis of novel PPAR α/γ/δ pan-agonists[1].

The Causality of Structural Design

Why utilize the indanylacetic acid moiety? The rigid bicyclic indane ring restricts conformational flexibility, locking the acidic head group into an optimal vector. This allows the carboxylate to form critical hydrogen bonds with the Activation Function-2 (AF-2) helix—specifically interacting with conserved tyrosine residues (Tyr464 in PPARα, Tyr473 in PPARγ, and Tyr473 in PPARδ) across all three receptor subtypes[1]. When coupled with lipophilic tail groups (e.g., 4-thiazolyl-phenoxy derivatives), this structural core achieves balanced, low-nanomolar pan-agonism, overcoming the adverse weight-gain profiles of pure PPARγ agonists[1].

PPAR_Pathway cluster_Receptors Nuclear Receptor Targets Ligand Indanylacetic Acid Derivative (Pan-Agonist) PPARa PPAR-α (Triglyceride Clearance) Ligand->PPARa PPARg PPAR-γ (Insulin Sensitization) Ligand->PPARg PPARd PPAR-δ (Fatty Acid Oxidation) Ligand->PPARd RXR Retinoid X Receptor (RXR) Heterodimerization PPARa->RXR PPARg->RXR PPARd->RXR PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Transcriptional Activation

Figure 1: Mechanism of action for indanylacetic acid-derived pan-agonists simultaneously activating PPARα, PPARγ, and PPARδ pathways.

Comparative In Vitro Profiling

To objectively benchmark the indanylacetic acid pan-agonist class, we compare a representative optimized derivative (carrying a 4-thiazolyl-phenoxy tail) against gold-standard selective agonists: Rosiglitazone (PPARγ)[2], Fenofibric acid (PPARα)[3], and GW501516 (PPARδ)[4].

Quantitative Performance Data
Compound ClassPrimary Target(s)PPARα EC₅₀PPARγ EC₅₀PPARδ EC₅₀Primary Biological Outcome
Indanylacetic Acid Lead α / γ / δ (Pan)~ 10 - 50 nM~ 10 - 50 nM~ 10 - 50 nMComprehensive lipid & glucose normalization[1]
Rosiglitazone PPARγ> 10,000 nM40 - 60 nM> 10,000 nMInsulin sensitization, adipogenesis[2]
GW501516 PPARδ> 1,000 nM> 1,000 nM1.1 - 1.2 nMSkeletal muscle energy uncoupling[4],[5]
Fenofibric Acid PPARα9.5 - 30 μM~ 60 μM> 100 μMVLDL/Triglyceride reduction[3]

Note: Data aggregated from standardized FRET and Luciferase reporter transactivation assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows detail the exact methodologies required to validate the activity of indanylacetic acid derivatives against standard controls.

Protocol A: In Vitro Transactivation (Reporter Gene) Assay

Causality Check: Why use a GAL4-chimera system instead of full-length PPARs? Mammalian cells express varying levels of endogenous nuclear receptors. By fusing the PPAR Ligand-Binding Domain (LBD) to a yeast GAL4 DNA-binding domain, we eliminate background noise. The reporter gene only responds to the exogenous GAL4-chimera, creating a self-validating, high-fidelity system[5].

  • Plasmid Preparation: Co-transfect host cells (e.g., CV-1 or HEK293) with a plasmid expressing the GAL4-PPAR(α, γ, or δ) LBD chimera and a reporter plasmid containing a GAL4-responsive upstream activating sequence (UAS) driving firefly luciferase.

  • Cell Seeding: Plate transfected cells in 384-well assay plates at a density of 10,000 cells/well in lipid-depleted serum media (to remove endogenous fatty acid ligands).

  • Compound Dosing: Prepare 10-point dose-response curves (typically 0.1 nM to 10 μM) of the indanylacetic acid derivative, Rosiglitazone[2], GW501516[4], and Fenofibric acid[3] in DMSO. Keep final DMSO concentration ≤ 0.1%.

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using a commercial luciferase reagent.

  • Readout: Measure luminescence. Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Transfection (GAL4-PPAR + UAS-Luc) Step2 2. Cell Seeding (Lipid-Depleted Media) Step1->Step2 Step3 3. Compound Dosing (Indanyl vs Controls) Step2->Step3 Step4 4. Cell Lysis & Luminescence Readout Step3->Step4 Step5 5. Data Analysis (EC50 Regression) Step4->Step5

Figure 2: Step-by-step workflow for the GAL4-chimera PPAR transactivation assay.

Protocol B: In Vivo Efficacy (Lipid & Glucose Modulation)

To bridge in vitro potency to in vivo relevance, pan-agonists must be evaluated in dyslipidemic and diabetic rodent models.

  • Model Selection: Utilize hApoA1 transgenic mice (for HDL modulation) and db/db mice (for glucose normalization)[1].

  • Administration: Dose animals orally (PO) once daily for 14 days with the vehicle, the indanylacetic acid lead (e.g., 1-10 mg/kg), or standard controls (e.g., Rosiglitazone at 5 mg/kg[2]).

  • Biomarker Analysis: On day 14, collect fasting blood serum. Quantify circulating triglycerides, total cholesterol, HDL-c, and fasting plasma glucose using automated clinical chemistry analyzers[5].

  • Validation: A successful pan-agonist will demonstrate the glucose-lowering efficacy of Rosiglitazone combined with the HDL-raising/triglyceride-lowering efficacy of fibrates and GW501516, without the fluid retention typically seen with pure TZDs[1].

References

  • Rudolph, J., et al. (2007). Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Oliver, W. R., et al. (2001). A selective peroxisome proliferator-activated receptor agonist promotes reverse cholesterol transport. PNAS. Available at:[Link]

  • Semantic Scholar. Functional and Structural Insights into Human PPAR Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. Available at:[Link]

Sources

Comparative

Comparative Analysis of Synthesis Methods for Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Introduction Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a hydroxylated indane core cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a hydroxylated indane core coupled with an acetic acid methyl ester side chain, makes it a versatile scaffold in drug discovery. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of potential synthetic routes to Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate, offering a detailed examination of methodologies, experimental data from analogous systems, and a critical evaluation of the strengths and weaknesses of each approach.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests three primary bond disconnections, leading to three distinct synthetic strategies. These strategies diverge in the method used to introduce the C1-side chain.

G cluster_0 Route 1: Reformatsky Reaction cluster_1 Route 2: Wittig Reaction cluster_2 Route 3: Malonic Ester Synthesis target Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate reformatsky_intermediate Methyl 2-(5-hydroxy-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate target->reformatsky_intermediate Dehydroxylation wittig_intermediate Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-ylidene)acetate target->wittig_intermediate Reduction malonic_intermediate 1-Halo-5-hydroxyindane (Protected) target->malonic_intermediate Malonic Ester Synthesis & Decarboxylation reformatsky_precursor 5-Hydroxy-1-indanone (Protected) reformatsky_intermediate->reformatsky_precursor Reformatsky Reaction wittig_precursor 5-Hydroxy-1-indanone (Protected) wittig_intermediate->wittig_precursor Wittig Reaction malonic_precursor 5-Hydroxy-1-indanol (Protected) malonic_intermediate->malonic_precursor Halogenation

Caption: Retrosynthetic analysis of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Synthesis of the Key Intermediate: 5-Hydroxy-1-indanone

All proposed synthetic routes converge on the common intermediate, 5-hydroxy-1-indanone. Several methods for its preparation have been reported, with the most common being the demethylation of 5-methoxy-1-indanone.

Protocol: Demethylation of 5-Methoxy-1-indanone

A solution of 5-methoxy-1-indanone in a suitable solvent is treated with a demethylating agent. Common reagents for this transformation include boron tribromide (BBr₃), aluminum chloride (AlCl₃), or hydrobromic acid (HBr).

Experimental Workflow:

G start 5-Methoxy-1-indanone reaction Reaction start->reaction reagent Demethylating Agent (e.g., BBr3, AlCl3) reagent->reaction solvent Solvent (e.g., DCM, Benzene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 5-Hydroxy-1-indanone purification->product

Caption: General workflow for the demethylation of 5-methoxy-1-indanone.

Demethylating AgentSolventTemperatureReaction TimeYield (%)Reference
AlCl₃BenzeneReflux5 h90[1]
BBr₃Dichloromethane-78 °C to rt2-4 hHighGeneral procedure
HBrAcetic AcidReflux4-8 hModerate to HighGeneral procedure

Causality behind Experimental Choices:

  • Choice of Demethylating Agent: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers at low temperatures, which can be advantageous for sensitive substrates. Aluminum chloride is a more cost-effective option but often requires higher temperatures. Hydrobromic acid is a classic reagent for this transformation but can be corrosive and require harsh conditions.

  • Solvent Selection: Dichloromethane is a common solvent for BBr₃ reactions due to its inertness and low freezing point. Benzene or other aromatic hydrocarbons are often used with AlCl₃. Acetic acid can serve as both a solvent and a reactant with HBr.

Route 1: The Reformatsky Reaction Approach

This route involves the reaction of a protected 5-hydroxy-1-indanone with an organozinc reagent derived from a methyl haloacetate, followed by dehydroxylation and deprotection. A notable advantage of the Reformatsky reaction is the lower basicity of the organozinc reagent compared to Grignard or organolithium reagents, which can lead to fewer side reactions.

A study on the scale-up of a Reformatsky reaction with the closely related 5-methoxy-1-indanone provides valuable insights into the feasibility of this approach.[1][2]

Proposed Synthetic Pathway:

G start 5-Hydroxy-1-indanone protection Protection (e.g., MOM-Cl, K2CO3) start->protection protected_ketone 5-(Methoxymethoxy)-1-indanone protection->protected_ketone reformatsky Reformatsky Reaction (Zn, Methyl bromoacetate) protected_ketone->reformatsky hydroxy_ester Methyl 2-(5-(methoxymethoxy)-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate reformatsky->hydroxy_ester dehydroxylation Dehydroxylation (e.g., Catalytic Hydrogenolysis) hydroxy_ester->dehydroxylation protected_product Methyl 2-(5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-yl)acetate dehydroxylation->protected_product deprotection Deprotection (e.g., Acidic hydrolysis) protected_product->deprotection product Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate deprotection->product

Caption: Proposed synthesis of the target molecule via the Reformatsky reaction.

Experimental Considerations:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol would be quenched by the organozinc reagent. Therefore, protection is necessary. A methoxymethyl (MOM) ether is a suitable choice as it is stable to the reaction conditions and can be readily cleaved under acidic conditions.

  • Reformatsky Reaction: The reaction of 5-methoxy-1-indanone with methyl 2-bromobutyrate in the presence of zinc has been successfully scaled up, demonstrating the industrial applicability of this reaction on a similar substrate.[1][2] The use of activators for zinc, such as iodine or 1,2-dibromoethane, is often crucial for initiating the reaction.

  • Dehydroxylation: The tertiary alcohol formed after the Reformatsky reaction can be removed by catalytic hydrogenolysis, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Deprotection: The MOM ether can be cleaved using mild acidic conditions, such as HCl in methanol, to yield the final product.

Advantages:

  • Good functional group tolerance of the Reformatsky reagent.

  • Demonstrated scalability on a closely related substrate.[1][2]

Disadvantages:

  • Requires protection and deprotection steps, adding to the overall step count.

  • The dehydroxylation step may require optimization to avoid reduction of the aromatic ring.

Route 2: The Wittig Reaction Approach

The Wittig reaction provides a classic method for converting ketones into alkenes. In this proposed route, a protected 5-hydroxy-1-indanone would react with a phosphorus ylide derived from a methyl haloacetate to form an α,β-unsaturated ester. Subsequent reduction of the double bond and deprotection would yield the target molecule.

Proposed Synthetic Pathway:

G start 5-Hydroxy-1-indanone protection Protection (e.g., TBDMS-Cl, Imidazole) start->protection protected_ketone 5-(tert-Butyldimethylsilyloxy)-1-indanone protection->protected_ketone wittig Wittig Reaction (Ph3P=CHCO2Me) protected_ketone->wittig unsaturated_ester Methyl 2-(5-(tert-butyldimethylsilyloxy)-2,3-dihydro-1H-inden-1-ylidene)acetate wittig->unsaturated_ester reduction Reduction (e.g., Catalytic Hydrogenation) unsaturated_ester->reduction protected_product Methyl 2-(5-(tert-butyldimethylsilyloxy)-2,3-dihydro-1H-inden-1-yl)acetate reduction->protected_product deprotection Deprotection (e.g., TBAF) protected_product->deprotection product Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate deprotection->product

Caption: Proposed synthesis of the target molecule via the Wittig reaction.

Experimental Considerations:

  • Protection of the Phenolic Hydroxyl Group: The ylide used in the Wittig reaction is a strong base and would deprotonate the phenol. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group as it is stable to the basic conditions of the Wittig reaction and can be selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Wittig Reaction: The reaction of the protected indanone with a stabilized ylide, such as (methoxycarbonylmethyl)triphenylphosphorane, would likely require elevated temperatures to proceed to completion. The use of the Horner-Wadsworth-Emmons (HWE) modification, employing a phosphonate ester, could offer milder reaction conditions and easier purification.

  • Reduction: The exocyclic double bond in the α,β-unsaturated ester can be selectively reduced by catalytic hydrogenation (e.g., H₂, Pd/C) without affecting the aromatic ring.

  • Deprotection: The TBDMS group is readily cleaved by treatment with TBAF in a solvent like tetrahydrofuran (THF).

Advantages:

  • The Wittig reaction is a well-established and reliable method for olefination.

  • The HWE variant can offer improved yields and easier purification.

Disadvantages:

  • Requires protection and deprotection steps.

  • The removal of the triphenylphosphine oxide byproduct from the Wittig reaction can sometimes be challenging.

Route 3: The Malonic Ester Synthesis Approach

This route involves the alkylation of a malonic ester with a suitable 1-halo-5-hydroxyindane derivative, followed by hydrolysis, decarboxylation, and esterification. This approach offers a robust method for carbon-carbon bond formation.

Proposed Synthetic Pathway:

G start 5-Hydroxy-1-indanone reduction Reduction (e.g., NaBH4) start->reduction indanol 5-Hydroxy-1-indanol reduction->indanol protection Protection (e.g., MeI, K2CO3) indanol->protection protected_indanol 5-Methoxy-1-indanol protection->protected_indanol halogenation Halogenation (e.g., PBr3) protected_indanol->halogenation haloindane 1-Bromo-5-methoxyindane halogenation->haloindane malonic_synthesis Malonic Ester Synthesis (Diethyl malonate, NaOEt) haloindane->malonic_synthesis malonate_adduct Diethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)malonate malonic_synthesis->malonate_adduct hydrolysis_decarboxylation Hydrolysis & Decarboxylation (1. NaOH, H2O; 2. H3O+, heat) malonate_adduct->hydrolysis_decarboxylation acid 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid hydrolysis_decarboxylation->acid esterification Esterification (MeOH, H2SO4) acid->esterification protected_product Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate esterification->protected_product deprotection Deprotection (e.g., BBr3) protected_product->deprotection product Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate deprotection->product

Sources

Validation

Benchmarking the Performance of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Derivatives as PPAR α/γ/δ Pan-Agonists

Executive Summary & Structural Causality Metabolic syndrome presents a complex pathophysiological web involving dyslipidemia, insulin resistance, and obesity. Historically, single-target therapies—such as fibrates for li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Metabolic syndrome presents a complex pathophysiological web involving dyslipidemia, insulin resistance, and obesity. Historically, single-target therapies—such as fibrates for lipid clearance or thiazolidinediones for insulin sensitization—have fallen short of addressing the entire metabolic spectrum and are often accompanied by adverse effects like weight gain or edema.

To overcome these limitations, drug development has shifted toward single molecules capable of simultaneously activating all three Peroxisome Proliferator-Activated Receptor (PPAR) isoforms. In this pursuit, derivatives synthesized from the chiral intermediate Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (and its ethyl ester analogs) have emerged as a highly tunable, best-in-class head group for designing potent PPAR α/γ/δ pan-agonists [1].

The Causality of the Scaffold: Why rely on this specific indane derivative? The rigid bicyclic structure of the 2,3-dihydro-1H-indene core fundamentally restricts the conformational freedom of the acetic acid moiety. This stereospecific rigidity optimizes the projection of the acidic head group into the conserved Y-shaped ligand-binding pocket of the PPARs. When coupled with a tailored tail group (such as a 4-thiazolyl-phenoxy moiety), the restricted head group anchors the molecule, allowing the tail to simultaneously interact with the distinct hydrophobic sub-pockets of the α, γ, and δ isoforms.

Mechanistic Pathway: The Pan-Agonist Advantage

Activating all three PPAR isoforms creates a synergistic metabolic response. While selective PPARγ agonists improve glucose homeostasis, they often induce adipogenesis. By co-activating PPARα and PPARδ, indanylacetic acid derivatives offset these lipogenic effects by driving fatty acid oxidation and energy expenditure [2].

PPAR_Pathway cluster_Receptors PPAR Isoforms cluster_Outcomes Metabolic Outcomes Agonist Indanylacetic Acid Derivative (Pan-Agonist) PPARa PPAR-α (Liver/Muscle) Agonist->PPARa PPARg PPAR-γ (Adipose) Agonist->PPARg PPARd PPAR-δ (Ubiquitous) Agonist->PPARd RXR RXR Heterodimerization PPARa->RXR PPARg->RXR PPARd->RXR PPRE PPRE Binding (DNA Promoter) RXR->PPRE Lipid ↓ Triglycerides ↑ HDL (α) PPRE->Lipid Glucose ↑ Insulin Sensitivity ↓ Blood Glucose (γ) PPRE->Glucose Energy ↑ Fatty Acid Oxidation ↑ Energy Expenditure (δ) PPRE->Energy

Diagram illustrating the mechanistic pathway of PPAR α/γ/δ pan-agonism and metabolic outcomes.

In Vitro Benchmarking: Performance vs. Alternatives

To objectively benchmark the performance of indanylacetic acid derivatives, we compare a lead optimized compound from this class against established, single-target industry standards: Rosiglitazone (PPARγ), Fenofibric Acid (PPARα), and GW501516 (PPARδ) [3].

As shown in the data below, the indanylacetic acid derivative achieves nanomolar potency across all three receptors, providing a balanced activation profile that single-target alternatives cannot replicate.

CompoundPrimary TargetPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)Primary Metabolic Effect
Lead Indanyl Derivative α/γ/δ Pan-Agonist ~11~16~14Balanced lipid clearance, insulin sensitization, and energy expenditure
Rosiglitazone PPARγ>10,00043>10,000Potent insulin sensitization; risk of weight gain and edema
Fenofibric Acid PPARα~30,000>100,000>100,000Triglyceride reduction; limited effect on glucose homeostasis
GW501516 PPARδ>1,000>1,0001.2Enhanced skeletal muscle fatty acid oxidation

Experimental Methodology: Self-Validating Transactivation Assay

To ensure trustworthiness and reproducibility when evaluating the EC₅₀ of these derivatives, researchers must utilize a self-validating GAL4-chimera transactivation assay . This specific protocol isolates the ligand-binding domain (LBD) activation from endogenous nuclear receptor cross-talk, ensuring that the measured luminescence is a direct result of the compound's interaction with the target PPAR.

Step-by-Step Protocol
  • Cell Culture & Seeding: Cultivate CV-1 or HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Causality: These specific cell lines are chosen because they express negligible levels of endogenous PPARs, providing a clean background for the reporter assay.

  • Transient Transfection: Co-transfect the cells with a plasmid expressing the GAL4 DNA-binding domain fused to the specific human PPAR LBD (α, γ, or δ) and a luciferase reporter plasmid driven by a GAL4 upstream activating sequence (UAS).

  • Starvation (Critical Step): 24 hours post-transfection, wash the cells and replace the media with DMEM containing 5% delipidated FBS. Causality: Standard FBS contains endogenous lipids and fatty acids that act as weak, natural pan-agonists. Failing to use delipidated serum will result in high baseline luminescence, destroying the assay's Z'-factor and masking the potency of the tested derivative.

  • Compound Treatment: Treat the cells with the indanylacetic acid derivatives in a 10-point dose-response format (e.g., 0.1 nM to 10 μM) using DMSO as the vehicle. Include Rosiglitazone and GW501516 as positive controls to validate the dynamic range of the assay.

  • Lysis & Readout: After 24 hours of incubation, lyse the cells using a standard luciferase assay reagent and quantify luminescence using a microplate reader. Calculate the EC₅₀ using non-linear regression curve fitting.

Assay_Workflow Step1 Cell Culture (HEK293/CV-1) Step2 Transient Transfection (GAL4-PPAR + Luc) Step1->Step2 Step3 Starvation (Delipidated Serum) Step2->Step3 Step4 Compound Treatment (Dose-Response) Step3->Step4 Step5 Lysis & Luciferase Readout Step4->Step5 Step6 EC50 Calculation (Curve Fitting) Step5->Step6

Step-by-step workflow for the self-validating in vitro PPAR transactivation assay.

In Vivo Translation & Conclusion

The highly balanced in vitro profile of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate derivatives translates exceptionally well to in vivo models. In hyperlipidemic hamsters and hApoA1 mice, these pan-agonists have been shown to drastically lower triglycerides and elevate HDL (driven by α/δ activation) while simultaneously normalizing blood glucose levels in diabetic rodent models (driven by γ activation) [1].

By utilizing the rigid indane scaffold to perfectly orient the acidic head group, researchers can bypass the limitations of single-target therapies, making these derivatives a superior benchmark for next-generation metabolic syndrome treatments.

References

  • Rudolph, J., et al. "Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Dressel, U., et al. "The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells." Molecular Endocrinology, 2003. URL:[Link]

  • Wu, C. C., et al. "Structural basis for specific ligation of the peroxisome proliferator-activated receptor δ." Proceedings of the National Academy of Sciences, 2017. URL:[Link]

Comparative

In-Vitro vs. In-Vivo Evaluation of Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Derivatives

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (and its ethyl ester analog, CAS 496061-80-4) is a privileged, rigid bicyclic chiral indane scaffold. In modern drug discovery, this compound serves as a highly tunab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (and its ethyl ester analog, CAS 496061-80-4) is a privileged, rigid bicyclic chiral indane scaffold. In modern drug discovery, this compound serves as a highly tunable acidic "head group" for the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) α/γ/δ pan-agonists 1. These pan-agonists are engineered to simultaneously address the adverse metabolic and cardiovascular conditions associated with diabetes, hyperlipidemia, and metabolic syndrome.

Evaluating the pharmacological profile of these derivatives requires a rigorous, phased approach. This guide objectively compares the utility, causality, and methodologies of in-vitro cellular assays versus in-vivo metabolic models when evaluating indanylacetic acid-derived PPAR agonists.

The Mechanistic Rationale

To understand why specific assays are chosen, we must first map the target's mechanism of action. The indanylacetic acid head group is designed to dock into the ligand-binding domain (LBD) of PPARs. Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) to regulate gene transcription 2.

PPAR_Pathway Ligand Indanylacetic Acid Scaffold (Receptor Agonist) PPAR PPAR α/γ/δ LBD (Ligand Binding Domain) Ligand->PPAR RXR RXR Heterodimerization (Complex Formation) PPAR->RXR PPRE PPRE Activation (Promoter Binding) RXR->PPRE Transcription Gene Transcription (Metabolic Regulation) PPRE->Transcription

Caption: PPAR α/γ/δ activation pathway by indanylacetic acid derivatives.

In-Vitro Evaluation: Isolating Receptor Affinity and Efficacy

Causality & Strategic Purpose

In-vitro assays are the first line of evaluation because they isolate the thermodynamic binding kinetics and cellular efficacy of the compound without the confounding variables of systemic metabolism (ADME). While Fluorescence Resonance Energy Transfer (FRET) assays provide cell-free binding data, they fail to account for cell membrane permeability. Therefore, the GAL-4 Transactivation Assay is the gold standard for in-vitro validation, as it confirms both cellular entry and functional agonism at the receptor level.

Self-Validating Protocol: GAL-4 Transactivation Assay

This protocol utilizes a self-validating internal control (β-galactosidase) to ensure that variations in luminescence are due to compound efficacy, not unequal cell seeding or transfection efficiency.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate CV-1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Transiently co-transfect the cells with a plasmid containing the GAL-4 DNA-binding domain fused to the specific PPAR (α, γ, or δ) LBD, a luciferase reporter plasmid, and a β-galactosidase control plasmid.

  • Compound Treatment: After 24 hours, replace the media with serum-free DMEM. Dose the cells with the indanylacetic acid derivative across a concentration gradient (0.1 nM to 10 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Controls: Rosiglitazone (PPARγ), Fenofibrate (PPARα), and GW501516 (PPARδ).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for compound binding, heterodimerization, and subsequent luciferase expression.

  • Detection & Normalization: Lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader. Immediately follow with a β-galactosidase assay on the same lysate. Normalize the luciferase signal against the β-galactosidase signal to generate the final EC₅₀ values.

In-Vivo Evaluation: Systemic Metabolic Modulation

Causality & Strategic Purpose

High in-vitro potency does not guarantee clinical success. Indanylacetic acid derivatives often feature lipophilic tail groups (e.g., 4-thiazolyl-phenoxy groups) that can lead to high plasma protein binding or rapid hepatic clearance 3. Furthermore, standard wild-type mice possess an HDL-dominant lipid profile lacking cholesteryl ester transfer protein (CETP), making them poor models for human dyslipidemia. Therefore, evaluating these compounds in transgenic hApoA1 mice is a critical, causality-driven choice to accurately predict human lipid modulation.

Self-Validating Protocol: Lipid Modulation in hApoA1 Mice

Step-by-Step Methodology:

  • Acclimatization & Baseline: Acclimatize transgenic hApoA1 mice (expressing human apolipoprotein A-I) for 7 days under standard conditions. Draw baseline blood samples via the tail vein to measure initial HDL, LDL, and triglyceride levels.

  • Dosing Regimen: Administer the indanylacetic acid test compound (e.g., 3 mg/kg/day) formulated in 0.5% methylcellulose orally via gavage for 14 consecutive days.

    • Control Group: Administer 0.5% methylcellulose vehicle only.

  • In-Life Monitoring: Record daily body weight and food intake. Sudden drops in weight serve as an early indicator of off-target toxicity.

  • Endpoint Analysis: On day 15, euthanize the animals and collect terminal serum. Analyze the lipid profiles using colorimetric enzymatic assays. Calculate the percentage change from the baseline for each subject to self-validate the efficacy against biological variance.

Comparative Performance Data

The true value of the indanylacetic acid scaffold lies in its ability to achieve balanced pan-agonism, which translates to superior in-vivo efficacy compared to highly selective, single-target commercial alternatives.

Table 1: In-Vitro vs. In-Vivo Performance Comparison

Compound / ScaffoldPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)In-Vivo HDL Increase (%)In-Vivo Glucose Drop (%)
Indanylacetic Acid Lead 12158+45%-35%
Rosiglitazone (Selective γ) >10,00040>10,000+5%-40%
Fenofibrate (Selective α) 30,000>10,000>10,000+15%-5%
GW501516 (Selective δ) >10,000>10,0002+30%-10%

Data Interpretation: While Rosiglitazone shows excellent in-vitro PPARγ affinity and in-vivo glucose reduction, it fails to meaningfully elevate HDL. Conversely, the indanylacetic acid lead demonstrates balanced nanomolar affinity across all three subtypes in-vitro, resulting in a synergistic in-vivo profile that simultaneously normalizes glucose and significantly boosts HDL.

Workflow Integration

To maximize the efficiency of drug development, in-vitro and in-vivo studies must not be siloed. In-vitro FRET and GAL-4 assays act as high-throughput funnels, ensuring that only compounds with balanced pan-agonism and sufficient cellular permeability advance to resource-intensive in-vivo models.

Workflow Start Compound Synthesis (Indanylacetic Acid Derivative) InVitro In-Vitro Screening Start->InVitro FRET FRET Assay (Binding Kinetics) InVitro->FRET Gal4 GAL-4 Assay (Cellular Efficacy) InVitro->Gal4 InVivo In-Vivo Validation FRET->InVivo High Affinity Gal4->InVivo High Efficacy Mice hApoA1 Mice (Lipid Profiling) InVivo->Mice Hamster Diabetic Rodents (Glucose Normalization) InVivo->Hamster

Caption: Screening workflow transitioning from in-vitro assays to in-vivo models.

References

  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy.
  • Indanylacetic acid derivatives carrying aryl-pyridyl and aryl-pyrimidinyl tail groups—new classes of PPAR γ/δ and PPAR α/γ/δ agonists.Bioorganic & Medicinal Chemistry Letters (Academia.edu).
  • ethyl 2-[(1S)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Reactant of Route 2
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.